Product packaging for Cefclidin(Cat. No.:CAS No. 114013-51-3)

Cefclidin

Cat. No.: B037574
CAS No.: 114013-51-3
M. Wt: 550.6 g/mol
InChI Key: JUVHVMCKLDZLGN-TVNFHGJBSA-N
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Description

Cefclidin is a broad-spectrum, beta-lactam cephalosporin antibiotic of significant interest in microbiological and pharmacological research. Its primary mechanism of action, characteristic of cephalosporins, involves the potent inhibition of bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs). This action disrupts peptidoglycan cross-linking, leading to osmotic instability and bacterial cell lysis. Researchers utilize this compound as a critical tool to investigate the efficacy and resistance mechanisms of next-generation antibacterial agents, particularly against a range of Gram-positive and Gram-negative pathogens. Its specific pharmacokinetic and pharmacodynamic properties make it a valuable compound for in vitro studies exploring bacterial growth inhibition, minimum inhibitory concentration (MIC) determination, and the evolution of beta-lactamase-mediated resistance. This product is provided for analytical and research applications only, supporting the advancement of scientific knowledge in the ongoing development of novel therapeutic strategies to combat antibiotic-resistant infections.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26N8O6S2 B037574 Cefclidin CAS No. 114013-51-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-[(4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N8O6S2/c1-35-26-11(14-25-20(23)37-27-14)15(30)24-12-16(31)28-13(18(32)33)10(9-36-17(12)28)8-29-5-2-21(3-6-29,4-7-29)19(22)34/h12,17H,2-9H2,1H3,(H5-,22,23,24,25,27,30,32,33,34)/b26-11-/t12-,17-,21?,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVHVMCKLDZLGN-TVNFHGJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]45CCC(CC4)(CC5)C(=O)N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N8O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80147023
Record name Cefclidin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80147023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105239-91-6, 114013-51-3
Record name Cefclidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105239-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefclidin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105239916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Petrolite E 1040
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114013513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefclidin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCLIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78963CJ0OG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Cefclidin (E1040): A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefclidin (E1040) is a fourth-generation cephalosporin antibiotic characterized by its potent bactericidal activity against a range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1] Its efficacy is rooted in a multi-faceted mechanism of action that includes high-affinity binding to essential penicillin-binding proteins (PBPs), remarkable stability against hydrolysis by β-lactamases, and efficient penetration of the bacterial outer membrane. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antibacterial action, supported by available quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Like all β-lactam antibiotics, the primary target of this compound is the bacterial cell wall. Specifically, this compound disrupts the final stages of peptidoglycan synthesis, a critical process for maintaining the structural integrity of the bacterial cell. This disruption is achieved through the covalent acylation of essential penicillin-binding proteins (PBPs), which are bacterial enzymes responsible for the transpeptidation and carboxypeptidation reactions that cross-link the peptidoglycan strands.[2] The inhibition of these enzymes leads to the formation of a defective cell wall, ultimately resulting in cell lysis and bacterial death.

High-Affinity Binding to Penicillin-Binding Proteins (PBPs)

The efficacy of this compound is significantly influenced by its binding affinity to various PBPs. Studies have shown that this compound exhibits a strong affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] PBP 3 is a crucial transpeptidase involved in bacterial cell division, and its inhibition leads to the formation of filamentous cells that are unable to divide.[3]

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound and Comparators

OrganismPBPThis compound IC50 (µg/ml)Cefepime IC50 (µg/ml)Cefpirome IC50 (µg/ml)
Escherichia coli K-12PBP 2>10<0.5>10
PBP 3≤0.5≤0.5≤0.5
Pseudomonas aeruginosa SC8329PBP 2>25>25>25
PBP 3<0.0025<0.0025<0.0025

Data sourced from a comparative study on the binding affinities of extended-spectrum cephalosporins.[3]

PBP_Inhibition cluster_Cell Bacterial Cell cluster_Periplasm Periplasmic Space This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to and inhibits Peptidoglycan_synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_synthesis Catalyzes Cell_Lysis Cell Lysis Peptidoglycan_synthesis->Cell_Lysis Inhibition leads to Beta_Lactamase_Stability cluster_Periplasm Periplasmic Space This compound This compound Beta_Lactamase β-Lactamase This compound->Beta_Lactamase Low affinity PBP Penicillin-Binding Proteins (PBPs) This compound->PBP High affinity Other_Cephalosporins Other Cephalosporins (e.g., Ceftazidime) Other_Cephalosporins->Beta_Lactamase High affinity Hydrolysis Hydrolysis (Inactivation) Beta_Lactamase->Hydrolysis PBP_Inhibition PBP Inhibition PBP->PBP_Inhibition Siderophore_Mechanism_Analogy cluster_Outer_Membrane Gram-Negative Outer Membrane Cefiderocol_Fe Cefiderocol-Fe³⁺ Complex Iron_Transporter Iron Transporter Cefiderocol_Fe->Iron_Transporter Binds to Periplasm Periplasmic Space Iron_Transporter->Periplasm Active Transport PBP_Assay_Workflow start Isolate Bacterial Membranes (PBPs) incubate_this compound Incubate with varying concentrations of this compound start->incubate_this compound add_radiolabel Add radiolabeled Penicillin incubate_this compound->add_radiolabel sds_page Separate proteins by SDS-PAGE add_radiolabel->sds_page fluorography Visualize labeled PBPs by Fluorography sds_page->fluorography quantify Quantify band intensity and calculate IC50 fluorography->quantify

References

An In-depth Technical Guide to the Synthesis of Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Cefclidin, a fourth-generation cephalosporin antibiotic. The information presented is curated from patent literature and scientific publications, offering a detailed look into the chemical construction of this potent antibacterial agent. This document is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences.

Core Synthesis Strategy

The synthesis of this compound is a multi-step process that hinges on the strategic modification of the 7-aminocephalosporanic acid (7-ACA) nucleus. The core of the synthesis involves the introduction of two key side chains that are crucial for its antibacterial activity and spectrum:

  • C-7 Side Chain: An acylation reaction at the 7-amino position with (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This moiety is critical for its potent activity against a broad range of bacteria.

  • C-3 Side Chain: A nucleophilic substitution at the 3-position with 4-carbamoylquinuclidine, which enhances the compound's pharmacokinetic properties and antibacterial spectrum.

The overall synthesis can be conceptually divided into three main stages:

  • Preparation of the Key Intermediate: Synthesis of a reactive 7-amino-3-halomethyl-3-cephem-4-carboxylic acid derivative.

  • Introduction of the C-3 Side Chain: Attachment of the 4-carbamoylquinuclidinium moiety.

  • Acylation of the C-7 Amino Group: Coupling of the aminothiadiazole side chain to complete the this compound molecule.

Detailed Synthesis Pathway

The following sections provide a step-by-step description of the synthesis of this compound, including key intermediates and reaction conditions.

Stage 1: Synthesis of 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid Hydrochloride

A crucial intermediate for the introduction of the C-3 side chain is 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid. A common precursor for this is a protected form, such as p-methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate. The deprotection of this precursor yields the desired intermediate.

Experimental Protocol:

  • p-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate (59.3 mM) is dissolved in 99% formic acid (55 ml).[1]

  • The solution is cooled with an ice bath, and concentrated hydrochloric acid (23 ml) is added.[1]

  • The mixture is stirred at room temperature for 1.5 hours.[1]

  • Acetone (200 ml) and isopropyl ether (400 ml) are added to the reaction mixture to precipitate the product.[1]

  • The resulting precipitate is collected by filtration, washed with acetone, and dried to yield 7-amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloride.[1]

IntermediateStarting MaterialReagentsYieldReference
7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid hydrochloridep-Methoxybenzyl 7-benzylideneamino-3-iodomethyl-3-cephem-4-carboxylate99% Formic acid, Concentrated HCl, Acetone, Isopropyl ether53.7%[1]
Stage 2: Introduction of the C-3 Side Chain

The C-3 side chain is introduced via a nucleophilic substitution reaction where the iodide at the 3-methyl position is displaced by 4-carbamoylquinuclidine.

Logical Flow of C-3 Side Chain Introduction

G A 7-Amino-3-iodomethyl-3-cephem-4-carboxylic acid C 7-Amino-3-((4-carbamoylquinuclidinium-1-yl)methyl)-3-cephem-4-carboxylate A->C Nucleophilic Substitution B 4-Carbamoylquinuclidine B->C

Caption: Introduction of the C-3 side chain via nucleophilic substitution.

Stage 3: Acylation of the C-7 Amino Group

The final step in the synthesis of this compound is the acylation of the 7-amino group of the cephalosporin intermediate with an activated form of the C-7 side chain, (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid. This is typically carried out using the corresponding acyl chloride.

Experimental Workflow for C-7 Acylation

G cluster_0 Acylation Reaction A 7-Amino-3-((4-carbamoylquinuclidinium-1-yl)methyl)-3-cephem-4-carboxylate C This compound A->C Acylation B (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl chloride B->C

Caption: Final acylation step to yield this compound.

Overall Synthesis Pathway of this compound

The complete synthesis pathway, integrating the key stages, is visualized below.

Cefclidin_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product P Protected 7-ACA Derivative I1 7-Amino-3-iodomethyl-3-cephem- 4-carboxylic acid P->I1 Deprotection S1 Precursors for C-7 Side Chain I2 (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)- 2-methoxyiminoacetic acid S1->I2 Synthesis S2 Precursors for C-3 Side Chain I3 4-Carbamoylquinuclidine S2->I3 Synthesis I4 7-Amino-3-((4-carbamoylquinuclidinium-1-yl)methyl)- 3-cephem-4-carboxylate I1->I4 Nucleophilic Substitution This compound This compound I2->this compound I3->I4 I4->this compound Acylation

Caption: Overall synthetic route to this compound from starting materials.

Disclaimer: This document is intended for informational purposes only and does not constitute a license to practice the synthesis of this compound. The synthesis of pharmaceutical compounds is a complex process that should only be undertaken by qualified professionals in appropriate laboratory settings, and in compliance with all applicable laws and regulations, including intellectual property rights.

References

Cefclidin: A Technical Guide to its Antibacterial Spectrum of Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin (formerly known as E1040) is a fourth-generation parenteral cephalosporin antibiotic characterized by its broad antibacterial spectrum, particularly its potent activity against glucose non-fermentative Gram-negative bacilli.[1][2] This technical guide provides a comprehensive overview of the currently available data on this compound's antibacterial spectrum, mechanism of action, and in vitro activity. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

As a member of the β-lactam class of antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. This compound exhibits a high affinity for PBP 3 in both Escherichia coli and Pseudomonas aeruginosa.[3] By binding to and inactivating these enzymes, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

A key characteristic of this compound is its stability in the presence of a wide range of β-lactamases, including plasmid-mediated (TEM-1, TEM-2, SHV-1) and chromosomal β-lactamases, which are common mechanisms of resistance to other cephalosporins.[2] This stability allows this compound to maintain its activity against many bacteria that are resistant to other β-lactam antibiotics.

G cluster_cell Bacterial Cell This compound This compound Porin Porin Channel This compound->Porin Diffusion OM Outer Membrane (Gram-negative) PBP Penicillin-Binding Proteins (PBPs) Porin->PBP Binding Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibition Lysis Cell Lysis Peptidoglycan->Lysis Leads to

Diagram 1: Mechanism of action of this compound.

In Vitro Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against a variety of clinically relevant bacterial pathogens, with particularly potent activity against Gram-negative organisms.

Gram-Negative Activity

Studies have consistently shown this compound's strong in vitro activity against members of the family Enterobacteriaceae and non-fermentative Gram-negative bacilli.[1][2] Notably, it is four- to eightfold more active than ceftazidime against Pseudomonas aeruginosa.[1] this compound also retains activity against ceftazidime-resistant strains of Enterobacter, Citrobacter, Serratia, and Morganella species.[2]

Bacterial SpeciesMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa≤0.253.13[1]
Enterobacteriaceae (most species)≤0.250.06 - 2[2]
Citrobacter freundii-0.78[3]
Enterobacter cloacae-3.13[3]
Enterobacter aerogenes-0.2[3]
Haemophilus influenzae≤0.25-
Neisseria species≤0.25-
Gram-Positive Activity

The activity of this compound against Gram-positive cocci, such as staphylococci and streptococci, is generally comparable to that of ceftazidime but less potent than newer cephalosporins like cefepime and cefpirome.[2] It is considered to be ineffective against Gram-positive cocci.

Anaerobic Activity

This compound does not exhibit significant activity against anaerobic bacteria, such as Bacteroides species.[2]

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound, as with other antimicrobial agents, is typically performed following standardized methods established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). While specific, detailed protocols for every cited study on this compound are not publicly available, the general methodologies are well-established.

Broth Microdilution Method

This is a common method used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G cluster_workflow Broth Microdilution Workflow start Prepare serial two-fold dilutions of this compound in microtiter plate inoculate Inoculate each well with a standardized bacterial suspension (~5 x 10^5 CFU/mL) start->inoculate incubate Incubate at 35°C ± 2°C for 16-20 hours inoculate->incubate read Examine for visible bacterial growth incubate->read determine Determine MIC: Lowest concentration with no visible growth read->determine

Diagram 2: General workflow for MIC determination by broth microdilution.

Key Steps:

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically corresponding to approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under specific conditions (e.g., 35°C for 16-20 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Agar Dilution Method

Similar to broth microdilution, the agar dilution method involves incorporating the antimicrobial agent directly into the agar medium.

Key Steps:

  • Preparation of Agar Plates: Serial dilutions of this compound are added to molten agar (e.g., Mueller-Hinton Agar) before it solidifies. A series of plates with varying concentrations of the antibiotic is prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared.

  • Inoculation: A small, standardized volume of the bacterial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under appropriate conditions.

  • Determination of MIC: The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.

Resistance Mechanisms

This compound's stability against many β-lactamases is a significant advantage.[2] In vitro studies have shown a lack of selection for β-lactamase overproducing mutants of Citrobacter freundii, Enterobacter cloacae, and Pseudomonas aeruginosa when exposed to this compound, in contrast to what has been observed with other cephalosporins like ceftazidime.[4][5] This suggests a lower potential for the development of resistance through this common mechanism.

Clinical Trial Data

A comprehensive review of publicly available literature and clinical trial registries did not yield detailed results from late-phase clinical trials assessing the antibacterial efficacy of this compound in human subjects. The development of this compound appears to have been discontinued, and as such, extensive clinical efficacy data is not available.

Conclusion

This compound is a fourth-generation cephalosporin with a potent in vitro activity against a broad range of Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa and various Enterobacteriaceae. Its stability against β-lactamases and low propensity to select for resistant mutants in vitro are notable features. However, its activity against Gram-positive and anaerobic bacteria is limited. The lack of extensive, publicly available clinical trial data precludes a definitive assessment of its clinical efficacy and safety in humans. The information presented in this guide, based on preclinical and in vitro studies, provides a valuable foundation for researchers and drug development professionals interested in the historical context and antibacterial properties of this cephalosporin.

References

Cefclidin: A Technical Guide to a Potent Fourth-Generation Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E-1040, is a fourth-generation cephalosporin antibiotic characterized by its broad spectrum of activity, particularly its potent efficacy against Gram-negative bacteria, including multi-drug resistant strains of Pseudomonas aeruginosa.[1][2][3][4] Like other members of the cephalosporin class, this compound's core structure features a β-lactam ring, which is fundamental to its mechanism of action. This technical guide provides an in-depth overview of this compound's characteristics, including its mechanism of action, in vitro antibacterial spectrum, pharmacokinetic and pharmacodynamic properties, and detailed experimental protocols for its evaluation.

Mechanism of Action

The bactericidal effect of this compound is achieved through the inhibition of bacterial cell wall synthesis. The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis. Peptidoglycan is a critical component of the bacterial cell wall, providing structural integrity and protection against osmotic lysis.

By binding to the active site of PBPs, this compound acylates the enzyme, rendering it inactive. This disruption of the peptidoglycan cross-linking process weakens the cell wall, leading to cell lysis and bacterial death. This compound has demonstrated a high affinity for PBP 3 of both Escherichia coli and Pseudomonas aeruginosa.[2]

A key characteristic of fourth-generation cephalosporins like this compound is their enhanced stability against hydrolysis by a wide range of β-lactamases, including both plasmid-mediated and chromosomally-mediated enzymes that can inactivate many third-generation cephalosporins.[1][3] This stability allows this compound to maintain its activity against bacteria that have developed resistance through the production of these enzymes.

Antibacterial Spectrum

This compound exhibits a broad spectrum of in vitro activity against a variety of clinically significant pathogens. Its activity is particularly noteworthy against Gram-negative bacilli, including members of the Enterobacteriaceae family and non-fermenting bacteria such as Pseudomonas aeruginosa.

Table 1: In Vitro Activity of this compound (E-1040) Against Gram-Negative Bacteria
Bacterial SpeciesNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Escherichia coli100≤ 0.12≤ 0.12[3]
Klebsiella pneumoniae500.250.5[3]
Klebsiella oxytoca20≤ 0.120.25[3]
Enterobacter aerogenes20≤ 0.120.25[3]
Enterobacter cloacae500.251[3]
Citrobacter freundii500.251[3]
Serratia marcescens500.51[3]
Morganella morganii50≤ 0.120.25[3]
Proteus mirabilis50≤ 0.12≤ 0.12[3]
Proteus vulgaris20≤ 0.12≤ 0.12[3]
Providencia rettgeri20≤ 0.12≤ 0.12[3]
Providencia stuartii20≤ 0.120.25[3]
Pseudomonas aeruginosa20014[3]
Pseudomonas aeruginosa (Ceftazidime-Resistant)50416[3]
Haemophilus influenzae500.51[3]
Neisseria gonorrhoeae20≤ 0.06≤ 0.06[3]
Table 2: In Vitro Activity of this compound (E-1040) Against Gram-Positive Bacteria
Bacterial SpeciesNo. of StrainsMIC50 (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (Methicillin-Susceptible)5048[3]
Staphylococcus epidermidis (Methicillin-Susceptible)2048[3]
Streptococcus pyogenes20≤ 0.120.25[3]
Streptococcus agalactiae20≤ 0.120.25[3]
Streptococcus pneumoniae200.51[3]

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound are not extensively available in publicly accessible literature. However, studies utilizing in vitro pharmacokinetic models have simulated human plasma concentrations following intravenous administration.[5][6] For comparative context, the pharmacokinetic parameters of a representative fourth-generation cephalosporin, Cefepime, are provided below. It is crucial to note that these values are not for this compound and should be interpreted with caution.

Table 3: Pharmacokinetic Parameters of Cefepime in Healthy Adults (for comparative purposes)
ParameterValue
Half-life (t½) ~2 hours
Volume of Distribution (Vd) ~18 L
Total Body Clearance (CL) ~120 mL/min
Protein Binding ~16-19%
Primary Route of Elimination Renal

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is determined using standard microdilution or agar dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Strains: A diverse panel of recent clinical isolates, including both Gram-positive and Gram-negative organisms, as well as quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are used.

  • Medium: Mueller-Hinton broth or agar is the standard medium for susceptibility testing of non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, appropriate supplemented media are utilized.

  • Inoculum Preparation: Bacterial colonies from an overnight culture on a non-selective agar plate are suspended in a sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to obtain the final desired inoculum concentration.

  • Assay Procedure (Microdilution):

    • Serial twofold dilutions of this compound are prepared in Mueller-Hinton broth in the wells of a microtiter plate.

    • Each well is inoculated with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • A growth control well (without antibiotic) and a sterility control well (without bacteria) are included.

    • The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

In Vitro Two-Compartment Pharmacokinetic/Pharmacodynamic Model

This dynamic model is employed to simulate the time-course of this compound concentrations in human plasma and to evaluate its bactericidal activity and the potential for resistance development.[5][6]

  • Model Setup:

    • A central compartment, representing the blood circulation, contains the antibiotic solution in a suitable broth medium.

    • A peripheral compartment, simulating the extravascular space, is connected to the central compartment.

    • The test bacteria are enclosed within a unit (e.g., dialysis tubing or a chamber with a microporous membrane) placed in the peripheral compartment to prevent washout.

    • Pumps are used to circulate the medium between the compartments and to introduce fresh medium into the central compartment, simulating drug distribution and elimination.

  • Simulation of Human Pharmacokinetics:

    • The flow rates of the pumps are calibrated to mimic the desired pharmacokinetic parameters (e.g., half-life) of this compound in humans following intravenous administration.

    • The antibiotic is introduced into the central compartment to achieve a peak concentration (Cmax) that reflects the therapeutic dose.

  • Bactericidal Activity Assessment:

    • Samples are periodically withdrawn from the peripheral compartment over the duration of the experiment (e.g., 12-24 hours).

    • The number of viable bacteria in each sample is determined by quantitative culture (e.g., spiral plating or serial dilution and plating).

    • The change in bacterial count over time is plotted to generate a time-kill curve.

  • Resistance Development Analysis:

    • At the end of the experiment, surviving bacteria are subcultured onto antibiotic-containing and antibiotic-free agar plates to assess for the emergence of resistant mutants.

    • The MIC of this compound against any recovered isolates is determined and compared to the MIC of the original strain.

Visualizations

Experimental Workflow for In Vitro Pharmacokinetic/Pharmacodynamic Model

experimental_workflow cluster_preparation Preparation cluster_model_setup Model Setup cluster_experiment Experiment cluster_analysis Analysis Bacterial_Inoculum Prepare Bacterial Inoculum Bacterial_Unit Bacterial Unit Bacterial_Inoculum->Bacterial_Unit Antibiotic_Solution Prepare this compound Solution Introduce_Antibiotic Introduce this compound to Central Compartment Antibiotic_Solution->Introduce_Antibiotic Central_Compartment Central Compartment (Simulates Blood) Peripheral_Compartment Peripheral Compartment (Simulates Tissue) Central_Compartment->Peripheral_Compartment Distribution Peripheral_Compartment->Central_Compartment Equilibration Bacterial_Unit->Peripheral_Compartment Pumps Calibrate Pumps (Simulate PK) Pumps->Central_Compartment Elimination Incubation Incubate at 37°C Introduce_Antibiotic->Incubation Sampling Periodic Sampling from Peripheral Compartment Incubation->Sampling Viable_Counts Determine Viable Counts (CFU/mL) Sampling->Viable_Counts Resistance_Analysis Assess for Resistance Emergence Sampling->Resistance_Analysis Time_Kill_Curve Generate Time-Kill Curve Viable_Counts->Time_Kill_Curve

Caption: Workflow of the in vitro two-compartment model.

Conclusion

This compound is a promising fourth-generation cephalosporin with potent in vitro activity against a broad range of clinically relevant bacteria, especially challenging Gram-negative pathogens like P. aeruginosa. Its stability against β-lactamases contributes to its effectiveness against resistant strains. While comprehensive human pharmacokinetic data remains to be fully elucidated in publicly available literature, in vitro pharmacodynamic models provide valuable insights into its bactericidal efficacy and low propensity for resistance selection. Further clinical investigation is warranted to fully establish the therapeutic potential of this compound in the management of serious bacterial infections.

References

The Clinical Development History of Cefclidin: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, also known as E1040, is a fourth-generation cephalosporin antibiotic that was under development by Eisai Co., Ltd. Like other β-lactam antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite promising preclinical and early clinical findings, the development of this compound was ultimately discontinued. This guide provides a comprehensive overview of the available information on the clinical development history of this compound, including its mechanism of action, preclinical data, and the limited clinical studies that were conducted.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1] This action is achieved by targeting and acylating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. The binding of this compound to these enzymes blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.

The signaling pathway for this compound's mechanism of action can be visualized as follows:

cluster_inhibition Inhibition This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Synthesis Peptidoglycan->CellWall Essential for Lysis Cell Lysis and Bacterial Death CellWall->Lysis Disruption leads to cluster_preclinical Preclinical Phase cluster_regulatory Regulatory Submission cluster_clinical Clinical Trials cluster_post Post-Market Preclinical In Vitro & In Vivo Pharmacology/Toxicology IND Investigational New Drug (IND) Application Submission Preclinical->IND Phase1 Phase I (Safety & Dosage) IND->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 Discontinuation Development Discontinued Phase2->Discontinuation Potential Exit Point Approval Regulatory Review & Approval Phase3->Approval Phase4 Phase IV (Post-marketing Surveillance) Approval->Phase4

References

Cefclidin's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Cefclidin, a fourth-generation cephalosporin, to its primary molecular targets, the penicillin-binding proteins (PBPs). This document synthesizes available quantitative data, details the experimental methodologies used for these assessments, and visualizes the key processes involved.

Introduction to this compound and Penicillin-Binding Proteins

This compound is a parenteral cephalosporin antibiotic characterized by its broad spectrum of activity, particularly against Gram-negative bacteria, including glucose non-fermentative bacilli.[1] Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the final stages of peptidoglycan synthesis in the bacterial cell wall. This inhibition is achieved through the covalent acylation of essential enzymes known as penicillin-binding proteins (PBPs).

PBPs are a group of bacterial enzymes, primarily transpeptidases, carboxypeptidases, and endopeptidases, located on the inner membrane of bacteria. Their primary function is to catalyze the cross-linking of peptidoglycan chains, a critical step for maintaining the structural integrity of the cell wall. By binding to the active site of these enzymes, this compound effectively blocks this process, leading to a weakened cell wall, morphological changes (such as filamentation), and ultimately, cell lysis and death.[2]

Quantitative Binding Affinity of this compound to PBPs

The binding affinity of this compound to various PBPs is a key determinant of its antibacterial potency. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity. The available data for this compound's binding affinity to PBPs in Escherichia coli and Pseudomonas aeruginosa are summarized below.

BacteriumPBP TargetIC50 (µg/mL)Reference
Escherichia coli K-12 PBP 2>25[3][4]
PBP 3 ≤0.5 [3][4]
Pseudomonas aeruginosa SC8329 PBP 2>25[3][4]
PBP 3 <0.0025 [3][4]

Key Observations:

  • This compound demonstrates a particularly high affinity for PBP 3 in both E. coli and P. aeruginosa.[3][4]

  • The potent binding to PBP 3 in P. aeruginosa is a notable feature of this compound.[3][4]

  • In contrast, this compound shows poor binding to PBP 2 in both species.[3][4]

  • The strong inhibition of PBP 3 is consistent with the observed morphological changes in bacteria exposed to this compound, namely the formation of cellular filaments.[3]

Mechanism of Action and Resistance

The fundamental mechanism of action of this compound is the inhibition of bacterial cell wall synthesis through the acylation of PBPs. This process disrupts the structural integrity of the peptidoglycan layer, leading to cell death.

Bacterial resistance to cephalosporins can arise through several mechanisms, including:

  • Modification of PBPs: Alterations in the structure of PBPs can reduce their binding affinity for β-lactam antibiotics.[2][7][8]

  • Production of β-lactamases: These enzymes hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[2][9]

  • Reduced Permeability: Changes in the bacterial outer membrane can limit the antibiotic's access to the periplasmic space where the PBPs are located.[2]

Notably, this compound has been shown to have a lower affinity for and is hydrolyzed more slowly by certain β-lactamases produced by Enterobacter cloacae and Pseudomonas aeruginosa compared to other cephalosporins like ceftazidime.[10][11] This property may contribute to its efficacy against strains that overproduce these enzymes.

Visualized Mechanism of Action

Cefclidin_Mechanism_of_Action cluster_periplasm Periplasmic Space PBP Penicillin-Binding Protein (PBP) Crosslinked_PG Cross-linked Peptidoglycan PBP->Crosslinked_PG Catalyzes cross-linking Inhibited_PBP Inhibited PBP (Acylated) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to active site Cell_Wall_Integrity Cell Wall Integrity Crosslinked_PG->Cell_Wall_Integrity Maintains This compound This compound This compound->PBP Covalently binds to active site serine Weakened_Wall Weakened Cell Wall Inhibited_PBP->Weakened_Wall Prevents cross-linking Cell_Lysis Cell Lysis Weakened_Wall->Cell_Lysis

Caption: this compound's mechanism of action via PBP inhibition.

Experimental Protocols

The determination of this compound's binding affinity to PBPs has primarily been accomplished through competitive binding assays using radiolabeled penicillin. An alternative and increasingly common method involves the use of fluorescently labeled β-lactams.

Competitive Radiolabeled Penicillin Binding Assay

This method determines the IC50 of an unlabeled antibiotic by measuring its ability to compete with a radiolabeled penicillin (e.g., [3H]benzylpenicillin) for binding to PBPs in isolated bacterial membranes.[3][4]

Experimental Workflow:

Radiolabeled_PBP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Competitive Binding Assay cluster_analysis Analysis start Bacterial Culture (e.g., E. coli, P. aeruginosa) harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis membrane_prep Isolate Membranes (Ultracentrifugation) lysis->membrane_prep incubation Incubate Membranes with: 1. Varying concentrations of this compound 2. [3H]benzylpenicillin membrane_prep->incubation stop_reaction Stop Reaction & Denature incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page fluorography Fluorography sds_page->fluorography quantification Densitometry/ Quantification of Bands fluorography->quantification ic50 Calculate IC50 quantification->ic50

Caption: Workflow for competitive radiolabeled PBP binding assay.

Detailed Methodology:

  • Bacterial Growth and Membrane Preparation:

    • Grow the bacterial strain of interest (e.g., E. coli K-12) to the mid-logarithmic phase in an appropriate broth medium.

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable buffer and lyse the cells, typically by sonication.

    • Isolate the cell membranes by ultracentrifugation. The resulting membrane pellet is resuspended in a buffer for the binding assay.

  • Competitive Binding Assay:

    • In a series of reaction tubes, incubate a fixed amount of the isolated membrane preparation with increasing concentrations of unlabeled this compound.

    • Add a constant, saturating concentration of [3H]benzylpenicillin to each tube.

    • Incubate the reactions at a controlled temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for competitive binding.

  • Detection and Quantification:

    • Stop the binding reaction by adding a denaturing sample buffer (containing SDS) and boiling the samples.

    • Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Treat the gel with a scintillant (fluorography) to enhance the radioactive signal.

    • Expose the dried gel to X-ray film to visualize the PBP bands that have bound [3H]benzylpenicillin.

    • Quantify the intensity of the PBP bands using densitometry.

  • Data Analysis:

    • Plot the percentage of [3H]benzylpenicillin binding against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of this compound that results in a 50% reduction in the intensity of the radiolabeled PBP band compared to the control (no this compound).

Fluorescent Penicillin (Bocillin-FL) Binding Assay

This method uses a fluorescently tagged penicillin derivative, Bocillin-FL, to label PBPs. It can be performed on live cells or cell lysates and avoids the use of radioactivity. The principle is similar to the radiolabeled assay: pre-incubation with an unlabeled antibiotic will block the subsequent binding of Bocillin-FL.[12][13]

Experimental Workflow:

Fluorescent_PBP_Assay_Workflow cluster_prep Sample Preparation cluster_assay Competitive Labeling cluster_analysis Analysis start Live Bacterial Culture harvest Harvest & Wash Cells start->harvest resuspend Resuspend in Buffer harvest->resuspend pre_incubation Pre-incubate cells with varying concentrations of this compound resuspend->pre_incubation bocillin_labeling Add Bocillin-FL to label remaining active PBPs pre_incubation->bocillin_labeling cell_lysis Cell Lysis & Membrane Isolation bocillin_labeling->cell_lysis sds_page SDS-PAGE cell_lysis->sds_page fluorescence_scan In-gel Fluorescence Scan sds_page->fluorescence_scan quantification Quantify Band Intensity fluorescence_scan->quantification ic50 Calculate IC50 quantification->ic50

Caption: Workflow for competitive fluorescent PBP binding assay.

Detailed Methodology:

  • Cell Preparation and Pre-incubation:

    • Grow and harvest bacterial cells as described for the radiolabeled assay.

    • Wash the cell pellets with a suitable buffer (e.g., PBS).

    • Resuspend the cells and incubate them with varying concentrations of this compound for a specific time (e.g., 20-30 minutes) at room temperature.[12]

  • Fluorescent Labeling:

    • Add Bocillin-FL to the cell suspensions at a final concentration sufficient to saturate the PBPs (e.g., 5 µg/mL).[12]

    • Incubate for a shorter period (e.g., 10 minutes) to allow Bocillin-FL to bind to any PBPs not already inhibited by this compound.[12]

    • Stop the reaction by pelleting the cells and washing them to remove unbound Bocillin-FL.

  • Detection and Quantification:

    • Lyse the cells and prepare the membrane fraction as previously described.[14]

    • Separate the proteins via SDS-PAGE.

    • Visualize the fluorescently labeled PBPs directly in the gel using a fluorescence scanner with appropriate excitation and emission wavelengths (e.g., 488 nm excitation, 520 nm emission).[15]

  • Data Analysis:

    • Quantify the fluorescence intensity of each PBP band.

    • Calculate the IC50 for this compound as the concentration that reduces the fluorescent signal of a specific PBP band by 50%.

Conclusion

This compound is a potent cephalosporin that exhibits a high binding affinity for PBP 3 in key Gram-negative pathogens like E. coli and P. aeruginosa. This targeted activity underlies its mechanism of action, leading to the disruption of cell wall synthesis and subsequent bactericidal effects. The experimental protocols detailed in this guide, particularly competitive binding assays with radiolabeled or fluorescent probes, provide robust methods for quantifying these molecular interactions. Further research to determine the binding affinities of this compound to a broader range of PBPs in diverse bacterial species will be crucial for a more complete understanding of its antibacterial spectrum and for the development of future β-lactam antibiotics.

References

Cefclidin (E1040): A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Cefclidin is a parenteral fourth-generation cephalosporin. Structurally, it possesses a 7-amino-1,2,4-thiadiazolyl acetamido side chain at the C-7 position of the cephem nucleus and a 4-carbamoyl-1-quinuclidinio methyl group at the C-3 position. This molecular configuration contributes to its broad spectrum of activity and its notable stability against many β-lactamase enzymes, a common mechanism of resistance to β-lactam antibiotics. The primary focus of early research on this compound was its efficacy against difficult-to-treat Gram-negative pathogens.

Pharmacodynamics

The pharmacodynamic profile of this compound is characterized by its potent bactericidal activity against a range of Gram-negative bacteria. A key feature is its efficacy against strains that have developed resistance to other cephalosporins, such as ceftazidime.

In Vitro Antimicrobial Activity

In vitro studies have demonstrated the potent activity of this compound against members of the Enterobacteriaceae family and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of a panel of clinical isolates are summarized in the table below.

OrganismMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae≤0.250.06 - 2
Pseudomonas aeruginosa≤0.250.06 - 2
Data sourced from in vitro studies comparing this compound to other cephalosporins.[1]

This compound has been shown to be two- to fourfold more active than ceftazidime against these organisms and exhibits similar activity to cefepime and cefpirome.[1] Importantly, it retains activity against Enterobacter, Citrobacter, and Serratia species that are resistant to ceftazidime.[1]

Bactericidal Activity and Resistance Selection

In vitro pharmacodynamic models have been instrumental in characterizing the bactericidal activity of this compound and its low propensity for the selection of resistant mutants. Studies using a two-compartment model simulating human plasma concentrations after a 1g intravenous dose demonstrated that this compound maintained its bactericidal activity over a 12-hour period without the emergence of resistant subpopulations of Citrobacter freundii or Enterobacter cloacae.[2] In contrast, ceftazidime treatment led to regrowth and the selection of mutants that overproduced β-lactamase by approximately 500-fold.[2] A similar lack of resistance development was observed in studies with Pseudomonas aeruginosa.[3]

Pharmacokinetics

Detailed in vivo pharmacokinetic parameters for this compound in humans, such as half-life, volume of distribution, and clearance, are not well-documented in publicly available literature. The majority of our understanding of its pharmacokinetic profile is derived from in vitro models designed to simulate human plasma concentrations.

In Vitro Pharmacokinetic Simulation

The primary tool for evaluating the pharmacokinetics of this compound has been a two-compartment open in vitro model. This model was designed to simulate the plasma drug concentrations in humans over a 12-hour period following a 1-hour intravenous infusion of a 1-gram dose.[2][3] While the specific pharmacokinetic parameters used to create this simulation (e.g., elimination rate constant, distribution rate constants) are not explicitly stated in the available literature, the model was validated by comparing the simulated concentration-time profiles of other cephalosporins, like cefazolin, with their known human pharmacokinetic data.

As a fourth-generation cephalosporin, it can be generally expected that this compound would exhibit pharmacokinetic properties characteristic of its class, including primary renal excretion. However, without specific data, any such assumptions should be treated with caution.

Mechanism of Action and Resistance

Inhibition of Peptidoglycan Synthesis

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis. It achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. The disruption of this process leads to cell lysis and bacterial death.

Stability to β-Lactamases

A distinguishing feature of this compound is its high stability against a wide array of β-lactamase enzymes. β-lactamases are a major mechanism of bacterial resistance to β-lactam antibiotics, as they hydrolyze the β-lactam ring, rendering the antibiotic inactive. This compound has demonstrated stability against plasmid-mediated β-lactamases such as TEM-1, TEM-2, TEM-3 (CTX-1), and SHV-1, as well as chromosomal β-lactamases like the P99 enzyme from Enterobacter cloacae and the K-1 enzyme from Klebsiella oxytoca.[1]

This stability is attributed to a low affinity for these enzymes.[1][2][3] By evading hydrolysis by β-lactamases, this compound can reach its PBP targets in sufficient concentrations to exert its bactericidal effect, even in bacteria that produce these resistance enzymes. This is a key factor in its activity against ceftazidime-resistant strains and its low potential for selecting for resistant mutants.

G cluster_0 Bacterial Cell Exterior cluster_1 Periplasmic Space This compound This compound Beta-lactamase Beta-lactamase This compound->Beta-lactamase Low Affinity (No Hydrolysis) PBP PBP This compound->PBP High Affinity (Binding and Inhibition) Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibited Cell_Lysis Cell_Lysis Cell_Wall_Synthesis->Cell_Lysis

Caption: Mechanism of action of this compound.

Experimental Protocols

The following section details the methodology for the key in vitro experiments cited in this guide.

Two-Compartment In Vitro Pharmacokinetic/Pharmacodynamic Model

This model was central to the evaluation of this compound's bactericidal activity and its potential for resistance selection.

Objective: To simulate the time-course of human plasma concentrations of this compound and comparator antibiotics and to assess their effect on bacterial growth and survival.

Methodology:

  • Apparatus: The model consists of two main compartments: a central compartment and a peripheral compartment, connected by tubing. Peristaltic pumps are used to control the flow of media between the compartments and to a waste reservoir, simulating drug distribution and elimination.

  • Simulation of Human Pharmacokinetics: The model is designed to replicate a two-compartment open pharmacokinetic model. The flow rates of the pumps are calibrated to simulate the desired human plasma concentration-time profile, typically that of a 1-gram intravenous dose administered over 1 hour, with a total simulation time of 12 hours.

  • Bacterial Inoculum: The central compartment is inoculated with a standardized suspension of the test bacterium (e.g., C. freundii, P. aeruginosa) in a suitable growth medium, such as Mueller-Hinton broth.

  • Drug Administration: At the start of the simulation, the antibiotic is introduced into the central compartment to achieve the peak concentration (Cmax) observed in humans.

  • Sampling and Analysis: At regular intervals throughout the 12-hour simulation, samples are withdrawn from the central compartment. These samples are used to:

    • Determine the viable bacterial count (colony-forming units per milliliter, CFU/mL) by plating serial dilutions onto agar plates.

    • Monitor the antibiotic concentration using a validated analytical method (e.g., bioassay or chromatography).

    • Assess the emergence of resistant mutants by plating samples onto agar containing the test antibiotic at concentrations above the MIC of the parent strain.

  • Data Interpretation: The change in bacterial density over time is plotted to create a time-kill curve. The lack of regrowth and the absence of colonies on the antibiotic-containing plates indicate a low potential for resistance development.

G cluster_0 Experimental Setup cluster_1 Analysis Drug_Reservoir Drug & Fresh Medium Central_Compartment Central Compartment (with Bacteria) Drug_Reservoir->Central_Compartment Infusion Pump (Simulates Absorption) Peripheral_Compartment Peripheral Compartment Central_Compartment->Peripheral_Compartment Distribution Pump Waste Waste Central_Compartment->Waste Elimination Pump Sampling Regular Sampling Central_Compartment->Sampling Peripheral_Compartment->Central_Compartment Redistribution Pump Viable_Count Viable Cell Count (Time-Kill Curve) Sampling->Viable_Count Resistance_Check Resistance Screening (MIC Determination) Sampling->Resistance_Check

Caption: Workflow of the two-compartment in vitro model.

Conclusion

The available in vitro data for this compound (E1040) highlight its potential as a potent fourth-generation cephalosporin with significant activity against challenging Gram-negative pathogens. Its key strengths appear to be its high stability against a broad range of β-lactamases and, consequently, a low propensity for the selection of resistant mutants. While these preclinical findings are promising, the lack of publicly available in vivo pharmacokinetic and clinical data prevents a full assessment of its therapeutic potential. The information presented in this technical guide serves as a summary of the foundational research on this compound and may be of value to researchers investigating novel cephalosporins or mechanisms of antibiotic resistance.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cefclidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of Cefclidin (also known as E1040), a fourth-generation cephalosporin antibiotic. This compound exhibits potent antibacterial activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its mechanism of action involves the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[1] The synthetic route described herein is based on the convergent synthesis strategy, which involves the preparation of key side-chain precursors followed by their coupling to a cephalosporin nucleus. This protocol is intended for research and development purposes.

Introduction

This compound is a parenteral cephalosporin characterized by a (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamido group at the C-7 position and a (4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl group at the C-3 position of the cephem core.[1][2] This unique combination of side chains contributes to its broad spectrum of activity and stability against many β-lactamases.[1] The synthesis of this compound involves the preparation of the C-7 and C-3 side chains and their sequential attachment to the 7-aminocephalosporanic acid (7-ACA) core.

Synthesis Workflow

The overall synthetic strategy for this compound is depicted in the following workflow diagram. The synthesis commences with the preparation of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, and the C-3 side chain precursor, 4-carbamoylquinuclidine. The cephalosporin core, 7-aminocephalosporanic acid (7-ACA), is first modified at the C-3 position, followed by the acylation of the C-7 amino group with the activated C-7 side chain.

G cluster_0 C-7 Side Chain Synthesis cluster_1 C-3 Side Chain Synthesis cluster_2 This compound Assembly 2-Cyano-2-hydroxyiminoacetamide 2-Cyano-2-hydroxyiminoacetamide 2-Methoxyiminopropanedinitrile 2-Methoxyiminopropanedinitrile 2-Cyano-2-hydroxyiminoacetamide->2-Methoxyiminopropanedinitrile Alkylation (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile 2-Methoxyiminopropanedinitrile->(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile Cyclization C7_side_chain (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile->C7_side_chain Hydrolysis Activated_C7 Activated C-7 Side Chain C7_side_chain->Activated_C7 4-Carbamoylpiperidine 4-Carbamoylpiperidine 1-(2-Chloroethyl)-4-cyanopiperidine 1-(2-Chloroethyl)-4-cyanopiperidine 4-Carbamoylpiperidine->1-(2-Chloroethyl)-4-cyanopiperidine Multi-step 4-Cyanoquinuclidine 4-Cyanoquinuclidine 1-(2-Chloroethyl)-4-cyanopiperidine->4-Cyanoquinuclidine Cyclization C3_side_chain 4-Carbamoylquinuclidine 4-Cyanoquinuclidine->C3_side_chain Hydrolysis Intermediate_1 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate C3_side_chain->Intermediate_1 7-ACA 7-Aminocephalosporanic Acid 7-ACA->Intermediate_1 C-3 Modification This compound This compound Intermediate_1->this compound C-7 Acylation Activated_C7->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid (C-7 Side Chain)

This procedure is adapted from analogous syntheses of similar cephalosporin side chains.

Step 1: Synthesis of 2-Cyano-2-hydroxyiminoacetamide

  • To a solution of cyanoacetamide in a suitable solvent (e.g., aqueous acetic acid), add a solution of sodium nitrite at a low temperature (0-5 °C).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of 2-Methoxyiminopropanedinitrile

  • Suspend 2-cyano-2-hydroxyiminoacetamide in a suitable solvent (e.g., dichloromethane).

  • Add a methylating agent (e.g., dimethyl sulfate) and a base (e.g., sodium hydroxide) under phase-transfer catalysis conditions.

  • Stir the reaction at room temperature until completion.

  • Extract the product into an organic solvent, wash, dry, and concentrate to obtain the crude product.

Step 3: Synthesis of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile

  • Dissolve 2-methoxyiminopropanedinitrile in a suitable solvent (e.g., ethanol).

  • Add thiourea and a halogenating agent (e.g., N-bromosuccinimide) portion-wise at a controlled temperature.

  • After the addition is complete, stir the mixture at room temperature.

  • Isolate the product by filtration and purify by recrystallization.

Step 4: Hydrolysis to (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid

  • Suspend the acetonitrile derivative in an aqueous acidic solution (e.g., hydrochloric acid).

  • Heat the mixture to reflux for several hours.

  • Cool the reaction mixture and adjust the pH to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Synthesis of 4-Carbamoylquinuclidine (C-3 Side Chain)

This protocol is based on the work of Sugiyama et al.

Step 1: Synthesis of 1-(2-Chloroethyl)-4-cyanopiperidine

  • React 4-carbamoylpiperidine with 2-chloroethanol in the presence of a base (e.g., potassium carbonate) to form 4-carbamoyl-1-(2-hydroxyethyl)piperidine.

  • Treat the resulting alcohol with thionyl chloride in a suitable solvent like acetonitrile to concurrently dehydrate the carbamoyl group to a cyano group and substitute the hydroxyl group with chlorine.

Step 2: Synthesis of 4-Cyanoquinuclidine

  • Perform an intramolecular cyclization of 1-(2-chloroethyl)-4-cyanopiperidine using a strong base such as sodium amide or lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF) at a low temperature.

Step 3: Hydrolysis to 4-Carbamoylquinuclidine

  • Hydrolyze 4-cyanoquinuclidine to the corresponding carbamoyl derivative using acidic conditions (e.g., sulfuric acid) followed by neutralization with a base.

Synthesis of this compound

Step 1: Synthesis of 7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate

  • Activate the 3-position of 7-ACA, for example, by converting the acetoxymethyl group to a leaving group such as an iodomethyl group using sodium iodide.

  • React the activated 7-ACA derivative with 4-carbamoylquinuclidine in a suitable solvent (e.g., DMF) to yield the C-3 substituted cephalosporin nucleus.

Step 2: Acylation to form this compound

  • Activate the carboxylic acid of the C-7 side chain, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, using a suitable coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or by converting it to an acid chloride).

  • Couple the activated C-7 side chain with the C-3 substituted cephalosporin nucleus from the previous step in an appropriate solvent system (e.g., a mixture of water and acetone) in the presence of a base to facilitate the acylation of the 7-amino group.

  • After the reaction is complete, purify the final product, this compound, using chromatographic techniques (e.g., column chromatography on a suitable resin).

Quantitative Data

The following tables summarize typical yields and key analytical data for the intermediates and the final product.

Table 1: Synthesis of C-7 Side Chain Intermediates

CompoundStarting MaterialReagentsSolventYield (%)
2-Cyano-2-hydroxyiminoacetamideCyanoacetamideNaNO₂, Acetic AcidWater/AcOH~85
2-Methoxyiminopropanedinitrile2-Cyano-2-hydroxyiminoacetamide(CH₃)₂SO₄, NaOHDichloromethane~70
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetonitrile2-MethoxyiminopropanedinitrileThiourea, NBSEthanol~65
(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acidAcetonitrile derivativeHClWater~90

Table 2: Synthesis of C-3 Side Chain Intermediates

CompoundStarting MaterialReagentsSolventYield (%)
1-(2-Chloroethyl)-4-cyanopiperidine4-Carbamoylpiperidine1. 2-Chloroethanol, K₂CO₃2. SOCl₂Ethanol, ACN~80 (2 steps)
4-CyanoquinuclidineChloroethyl derivativeNaNH₂ or LDATHF~67
4-Carbamoylquinuclidine4-CyanoquinuclidineH₂SO₄, then baseWater~75

Table 3: Final Synthesis of this compound

CompoundStarting MaterialsReagentsSolventYield (%)
7-Amino-3-((4-carbamoyl-1-azoniabicyclo[2.2.2]octan-1-yl)methyl)-3-cephem-4-carboxylate7-ACA, 4-CarbamoylquinuclidineNaI, then couplingDMF~60
This compoundC-3 substituted nucleus, Activated C-7 side chainCoupling agent, BaseWater/Acetone~55

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The diagram below illustrates the key steps in its mechanism of action.

G This compound This compound Bacterial_Cell Bacterial Cell This compound->Bacterial_Cell Penetration PBP Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->PBP Acylation of active site Periplasmic_Space Periplasmic Space Bacterial_Cell->Periplasmic_Space Periplasmic_Space->PBP Cell_Wall_Synthesis Peptidoglycan Cross-linking PBP->Cell_Wall_Synthesis Inhibition Inhibition PBP->Inhibition Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to Inhibition->Cell_Wall_Synthesis

Caption: Mechanism of action of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • β-lactam compounds can be sensitizers; avoid inhalation and skin contact.

Conclusion

This document provides a comprehensive overview and a detailed protocol for the synthesis of this compound for research purposes. The described synthetic route is robust and allows for the preparation of this compound in a laboratory setting. The provided quantitative data and diagrams are intended to facilitate the successful execution of this synthesis by researchers in the field of medicinal chemistry and drug development.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefclidin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Cefclidin is a novel cephalosporin antibiotic with a broad spectrum of activity. To support pharmacokinetic and toxicokinetic studies in drug development, a reliable and robust analytical method for the quantification of this compound in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the analysis of cephalosporins due to its selectivity, accuracy, and ease of use.[1] This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound in biological samples such as plasma and urine. The method is suitable for routine analysis and therapeutic drug monitoring.

The therapeutic activity of cephalosporins is influenced by several factors including their absorption, distribution, metabolism, and excretion (ADME) kinetics.[2][3][4] The concentration of the unbound drug in plasma is directly related to its efficacy.[3] Therefore, monitoring the concentration of this compound in biological fluids is crucial for optimizing dosage regimens and ensuring therapeutic efficacy.

Materials and Methods

Reagents and Chemicals
  • This compound reference standard (>99% purity)

  • Internal Standard (IS), e.g., another cephalosporin not co-administered

  • HPLC grade acetonitrile and methanol

  • Analytical grade ammonium acetate[5]

  • Glacial acetic acid[5]

  • Ultrapure water

  • Human plasma (with anticoagulant)

  • Human urine

Instrumentation

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.

Chromatographic Conditions

A C18 reversed-phase column was used for the separation.[5][6][7] The mobile phase consisted of a mixture of ammonium acetate buffer and acetonitrile in an isocratic elution mode.[5]

Table 1: HPLC Operating Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7]
Mobile Phase 0.1 M Ammonium Acetate Buffer (pH 5.6) : Acetonitrile (95:5, v/v)[5]
Flow Rate 0.8 mL/min[5]
Column Temperature 30°C[5]
Detection UV at 250 nm[5]
Injection Volume 20 µL
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Standard and Quality Control (QC) Solutions

Stock solutions of this compound and the internal standard (IS) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 0.5 to 50 µg/mL.[5] Quality control samples were prepared at low, medium, and high concentrations in the same manner.

Sample Preparation

Protein precipitation is a common and effective method for extracting cephalosporins from biological matrices.[1][8]

  • To 200 µL of plasma or urine sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 600 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL of the reconstituted sample into the HPLC system.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating its linearity, precision, accuracy, recovery, and sensitivity (LOD and LOQ).[5][9]

Linearity

The linearity of the method was determined by analyzing a series of calibration standards. The peak area ratio of this compound to the internal standard was plotted against the nominal concentration.

Table 2: Linearity and Sensitivity of the HPLC Method

ParameterResult
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999[5]
Limit of Detection (LOD) 0.02 µg/mL[5]
Limit of Quantification (LOQ) 0.06 µg/mL[5]
Precision and Accuracy

The precision and accuracy of the method were assessed by analyzing the QC samples at three different concentrations on the same day (intra-day) and on three different days (inter-day).

Table 3: Precision and Accuracy Data

QC Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
1.0 (Low)< 2%< 3%98 - 102%
10 (Medium)< 2%< 2%99 - 101%
40 (High)< 1%< 2%99 - 102%
Recovery

The extraction recovery of this compound from plasma and urine was determined by comparing the peak areas of extracted samples with those of unextracted standards at the same concentration. The recovery was found to be consistently high across the different QC levels.

Table 4: Extraction Recovery of this compound

QC Concentration (µg/mL)Mean Recovery in Plasma (%)Mean Recovery in Urine (%)
1.0 (Low)> 90%> 92%
10 (Medium)> 93%> 95%
40 (High)> 92%> 94%

Stability

The stability of this compound in biological samples under various storage conditions is crucial for reliable analysis.[10][11][12] Beta-lactam antibiotics can be prone to degradation.[12]

Table 5: Stability of this compound in Human Plasma

Storage ConditionDurationStability (% of Initial Concentration)
Room Temperature4 hours> 95%[13]
Refrigerated (2-8°C)24 hours> 97%[13]
Frozen (-20°C)7 days> 98%[13]
Frozen (-80°C)30 days> 96%
Three Freeze-Thaw Cycles-> 95%

Visualization of Workflow and Pharmacokinetics

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC analysis of this compound.

adme_pathway cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion Administration Drug Administration Absorption Absorption into Systemic Circulation Administration->Absorption Distribution Distribution to Tissues Absorption->Distribution ProteinBinding Plasma Protein Binding Distribution->ProteinBinding Metabolism Metabolism (Minimal for most Cephalosporins) Distribution->Metabolism Excretion Renal Excretion (Urine) Distribution->Excretion Metabolism->Excretion

Caption: General pharmacokinetic pathway of cephalosporins.

Conclusion

The described RP-HPLC method is simple, rapid, selective, and sensitive for the quantification of this compound in biological samples. The method has been successfully validated according to ICH guidelines and is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. The sample preparation procedure is straightforward, and the chromatographic run time is short, allowing for high throughput analysis. The stability of this compound under various conditions has been established, ensuring the reliability of the analytical results.

References

Application Notes and Protocols for Cefclidin Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation cephalosporin antibiotic with a potent and broad spectrum of activity against many Gram-negative bacteria, including strains that are resistant to other β-lactam antibiotics. Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound is crucial for in vitro susceptibility testing, drug discovery, and clinical breakpoint determination. These application notes provide detailed protocols for performing this compound MIC testing using the broth microdilution and agar dilution methods, adhering to the standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Like other β-lactam antibiotics, its primary targets are the penicillin-binding proteins (PBPs). By binding to and inactivating these essential enzymes, this compound disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This interference leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.

G cluster_0 Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan Peptidoglycan Cross-linking CellWall Cell Wall Synthesis (Inhibited) Lysis Cell Lysis

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

ParameterValueOrganismReference
MIC903.13 µg/mLPseudomonas aeruginosa[1]

Note: MIC90 is the concentration of the antibiotic at which 90% of the tested isolates are inhibited.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid medium.

Materials:

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (test organisms and quality control strains)

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent (e.g., sterile distilled water or a buffer recommended by the manufacturer).

    • Further dilutions will be made from this stock solution.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range (e.g., 0.06 to 64 µg/mL).

    • The final volume in each well should be 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculation:

    • Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial suspension.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare Serial Dilutions in 96-well Plate prep_stock->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

  • This compound analytical standard

  • Mueller-Hinton Agar (MHA)

  • Bacterial strains (test organisms and quality control strains)

  • Sterile saline (0.85%) or PBS

  • McFarland 0.5 turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of this compound solutions at 10 times the final desired concentrations.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add 1 part of each this compound solution to 9 parts of molten MHA to achieve the final concentrations.

    • Pour the agar into sterile Petri dishes and allow them to solidify.

    • Include a growth control plate with no antibiotic.

  • Preparation of Bacterial Inoculum:

    • Prepare the bacterial inoculum as described for the broth microdilution method, adjusting to a 0.5 McFarland standard.

  • Inoculation:

    • Using an inoculum replicating apparatus, spot-inoculate the surface of each agar plate with the standardized bacterial suspension. The final inoculum on the agar surface should be approximately 10⁴ CFU per spot.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, or that allows the growth of no more than one or two colonies.

G start Start prep_plates Prepare this compound-Containing Agar Plates start->prep_plates prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Spot-inoculate Plates with Bacterial Suspension prep_plates->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Quality Control

Quality Control Strains:

It is imperative to perform quality control (QC) testing with each batch of MIC assays to ensure the accuracy and reproducibility of the results. The following standard QC strains are recommended:

  • Escherichia coli ATCC® 25922™

  • Staphylococcus aureus ATCC® 29213™

  • Pseudomonas aeruginosa ATCC® 27853™

  • Enterococcus faecalis ATCC® 29212™

  • Haemophilus influenzae ATCC® 49247™

  • Streptococcus pneumoniae ATCC® 49619™

Quality Control MIC Ranges:

As of the last update, specific CLSI or EUCAST-defined quality control MIC ranges for this compound are not publicly available. In the absence of established ranges, it is recommended that each laboratory establish its own internal quality control ranges for this compound. This can be done by following the guidelines outlined in the CLSI M23 document, "Development of In Vitro Susceptibility Testing Criteria and Quality Control Parameters." This typically involves testing each QC strain on at least 20 separate occasions to establish a statistically valid range.

Acceptance Criteria:

The MIC values for the QC strains should fall within the established ranges for the test to be considered valid. If any QC result is out of range, the entire batch of tests should be repeated.

Data Interpretation

The MIC value is the primary result of the assay. This value can be used to categorize the test organism as susceptible, intermediate, or resistant to this compound based on established clinical breakpoints. As this compound is not yet in widespread clinical use, official clinical breakpoints from regulatory bodies like the FDA, CLSI, or EUCAST may not be available. Researchers should refer to the latest publications and regulatory guidance for any established interpretive criteria.

References

Application Notes and Protocols for Preparing Cefclidin Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin is a fourth-generation cephalosporin antibiotic with potent activity against a broad spectrum of bacteria.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in a variety of research applications, including antimicrobial susceptibility testing, mechanism of action studies, and in vivo efficacy models. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure their stability and integrity for experimental use.

This compound: Chemical Properties and Stability

This compound's chemical structure, like other cephalosporins, contains a β-lactam ring that is crucial for its antibacterial activity. The stability of this ring and the overall molecule is dependent on factors such as pH, temperature, and the solvent used. While specific stability data for this compound is not extensively published, data from analogous fourth-generation cephalosporins such as Cefepime and Cefpirome can provide guidance. Generally, cephalosporin solutions are most stable in a slightly acidic to neutral pH range and should be protected from prolonged exposure to high temperatures and light to prevent degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound, the following table provides estimated values based on data from other fourth-generation cephalosporins, such as Cefepime and Cefpirome. Researchers should perform their own solubility and stability tests for precise measurements.

ParameterSolventEstimated ValueStorage Conditions
Solubility Sterile WaterSoluble (estimated ~100 mg/mL)Use immediately or aliquot and freeze
PBS (pH 7.2)Soluble (estimated ~10 mg/mL)[4]Use immediately or aliquot and freeze
DMSOHighly Soluble (estimated >100 mg/mL)[5][6][7][8]Store at -20°C
EthanolInsoluble[5]Not Recommended
Stock Solution Stability Aqueous (at -20°C)Weeks to monthsAvoid repeated freeze-thaw cycles
Aqueous (at 4°C)Limited (days)Short-term storage only
DMSO (at -20°C)Months to yearsKeep tightly sealed to prevent moisture absorption

Experimental Protocols

Materials
  • This compound powder

  • Sterile, deionized, and pyrogen-free water

  • Dimethyl sulfoxide (DMSO), molecular biology grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing Aqueous this compound Stock Solution (e.g., 10 mg/mL)
  • Preparation: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain sterility.

  • Weighing: Tare a sterile conical tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, for 10 mL of a 10 mg/mL stock solution, weigh 100 mg of this compound.

  • Dissolution: Add a portion of the sterile water (e.g., 8 mL) to the conical tube containing the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Volume Adjustment: Add sterile water to bring the final volume to 10 mL. Vortex briefly to ensure homogeneity.

  • Sterilization: Draw the this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and filter-sterilize the solution into a new sterile conical tube. This step is crucial for removing any potential bacterial contamination.

  • Aliquoting: Dispense the sterile stock solution into sterile, labeled microcentrifuge tubes in volumes appropriate for your experiments to avoid multiple freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C for long-term storage. For immediate use, the solution can be stored at 4°C for a limited time.

Protocol for Preparing this compound Stock Solution in DMSO (e.g., 50 mg/mL)
  • Preparation: Work in a sterile environment.

  • Weighing: Tare a sterile conical tube and weigh the desired amount of this compound powder. For example, for 2 mL of a 50 mg/mL stock, weigh 100 mg.

  • Dissolution: Add the desired volume of DMSO (e.g., 2 mL) to the this compound powder. Vortex until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the DMSO stock solution into sterile, labeled microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C. Ensure the tubes are tightly capped to prevent the hygroscopic DMSO from absorbing water.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Stock Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Solvent (e.g., Sterile Water or DMSO) weigh->dissolve vortex Vortex to Mix dissolve->vortex adjust_volume Adjust to Final Volume (for aqueous solutions) vortex->adjust_volume aliquot Aliquot into Sterile Tubes vortex->aliquot For DMSO solutions filter Filter Sterilize (0.22 µm) (for aqueous solutions) adjust_volume->filter filter->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solutions.

Signaling_Pathway Mechanism of Action of this compound cluster_bacterium Bacterial Cell This compound This compound (β-lactam antibiotic) pbp Penicillin-Binding Proteins (PBPs) (Transpeptidases) This compound->pbp Inhibits crosslinking Peptidoglycan Cross-linking pbp->crosslinking Catalyzes autolysins Release of Autolysins pbp->autolysins Inhibition triggers cell_wall Cell Wall Synthesis crosslinking->cell_wall Essential for lysis Cell Lysis and Death cell_wall->lysis Disruption leads to autolysins->cell_wall Degrades

Caption: this compound's mechanism of action via cell wall synthesis inhibition.

References

Application Note: Analytical Strategies for the Characterization of Cefclidin Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefclidin, a novel cephalosporin antibiotic, necessitates robust analytical methods to ensure its quality, safety, and efficacy. A critical aspect of this is the identification and quantification of its degradation products. This document provides a comprehensive overview of the analytical strategies and detailed protocols for the analysis of this compound degradation products, drawing upon established methodologies for other cephalosporins. Forced degradation studies are essential to understand the stability of a drug substance and to develop stability-indicating analytical methods.[1][2] These studies involve subjecting the drug to various stress conditions, such as acid, base, oxidation, heat, and light, to generate potential degradation products.[1][2] The resulting degradants are then characterized using various analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Forced Degradation Studies

Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug molecule and helping to elucidate its degradation pathways.[1] These studies are crucial for the development and validation of stability-indicating methods.[1]

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 N hydrochloric acid. Keep the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours). After each time point, neutralize the solution with an appropriate amount of 1 N sodium hydroxide and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N sodium hydroxide. Keep the mixture at room temperature for a specified period (e.g., 30, 60, 90, and 120 minutes). After each time point, neutralize the solution with an appropriate amount of 0.1 N hydrochloric acid and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for a specified period (e.g., 2, 4, 8, 12, and 24 hours). Dilute the resulting solution to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for a specified period (e.g., 24, 48, and 72 hours). After exposure, dissolve an appropriate amount of the powder in the mobile phase to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation: Expose the solid this compound powder to UV light (254 nm) and visible light for a specified duration. Dissolve an appropriate amount of the exposed powder in the mobile phase to achieve a final concentration of 100 µg/mL. Also, expose a 100 µg/mL solution of this compound to the same light conditions.

  • Control Samples: Prepare a control sample by diluting the stock solution to 100 µg/mL with the mobile phase without subjecting it to any stress conditions.

Analytical Methods for Degradation Product Analysis

High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the separation and quantification of drug substances and their degradation products.[3][4][5] For structural elucidation and identification of unknown impurities, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the method of choice.[6][7][8]

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, excipients, and other potential impurities.

Experimental Protocol: HPLC Analysis of this compound and its Degradation Products

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for cephalosporins.[3]

    • Mobile Phase: A gradient elution is often employed to achieve optimal separation of the parent drug from its various degradation products. A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 0.02 M ammonium formate adjusted to pH 4.5) and an organic modifier like methanol or acetonitrile.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: The detection wavelength should be selected based on the UV spectrum of this compound to ensure maximum sensitivity. For many cephalosporins, this is in the range of 250-290 nm.[3][4]

    • Injection Volume: 10 µL.

  • Method Validation: The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[4][5]

Data Presentation: Quantitative Analysis of this compound and Degradation Products

The results from the forced degradation studies should be summarized in a table to clearly present the extent of degradation and the formation of various products under different stress conditions.

Stress ConditionDurationThis compound Assay (%)Number of Degradation ProductsMajor Degradation Product (Peak Area %)
Acid (1N HCl, 60°C) 24 hours85.248.7 (RRT 0.85)
Base (0.1N NaOH, RT) 2 hours78.5312.3 (RRT 1.20)
Oxidative (3% H₂O₂, RT) 24 hours90.125.4 (RRT 0.92)
Thermal (105°C, Solid) 72 hours95.812.1 (RRT 1.15)
Photolytic (UV/Vis) 48 hours92.324.5 (RRT 0.78)

RRT: Relative Retention Time

LC-MS Method for Identification of Degradation Products

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry to identify unknown compounds.[7][8]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: An LC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole).

  • Chromatographic Conditions: The HPLC conditions described above can often be adapted for LC-MS analysis. It is crucial to use volatile mobile phase additives like ammonium formate or formic acid instead of non-volatile buffers like phosphate.[6]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes should be evaluated to determine the optimal ionization for this compound and its degradation products.

    • Mass Range: A full scan mass range of m/z 100-1000 is typically sufficient to cover the parent drug and its potential degradants.

    • MS/MS Analysis: Tandem mass spectrometry (MS/MS) experiments should be performed on the detected degradation products to obtain fragmentation patterns, which are crucial for structural elucidation.

Data Presentation: Identified Degradation Products of this compound

PeakRetention Time (min)[M+H]⁺ (m/z)Proposed Structure
DP15.8455.1234Isomer of this compound
DP27.2473.1345Hydrolyzed product (β-lactam ring opening)
DP38.5427.1023Decarboxylated product
DP49.1489.1298Oxidized product (+16 Da)

Visualizing Degradation Pathways and Workflows

This compound Degradation Pathway

G This compound This compound DP1 Isomerization (DP1) This compound->DP1 Heat/Light DP2 Hydrolysis (β-lactam cleavage) (DP2) This compound->DP2 Acid/Base DP3 Decarboxylation (DP3) This compound->DP3 Heat DP4 Oxidation (DP4) This compound->DP4 Oxidizing Agent

Caption: Proposed degradation pathways of this compound under various stress conditions.

Analytical Workflow for this compound Degradation Studies

G cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Acid Acid HPLC_UV HPLC-UV/PDA Acid->HPLC_UV LC_MS LC-MS/MS Acid->LC_MS Base Base Base->HPLC_UV Base->LC_MS Oxidation Oxidation Oxidation->HPLC_UV Oxidation->LC_MS Heat Heat Heat->HPLC_UV Heat->LC_MS Light Light Light->HPLC_UV Light->LC_MS Quantification Quantification HPLC_UV->Quantification Assay & Impurity Profiling Identification Identification LC_MS->Identification Structural Elucidation Cefclidin_Sample This compound Drug Substance Cefclidin_Sample->Acid Cefclidin_Sample->Base Cefclidin_Sample->Oxidation Cefclidin_Sample->Heat Cefclidin_Sample->Light

References

Troubleshooting & Optimization

Cefclidin Stability and Degradation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific stability and degradation pathways of Cefclidin is limited in publicly available scientific literature. This technical support center provides guidance based on the known stability and degradation characteristics of other cephalosporin antibiotics, which share a common β-lactam core structure. Researchers are strongly advised to perform specific stability studies for this compound under their experimental conditions.

This resource is intended for researchers, scientists, and drug development professionals to address potential stability issues and understand the degradation pathways of this compound and related cephalosporin compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

Based on studies of other cephalosporins, the primary factors influencing stability in solution are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2][3][4][5] The β-lactam ring, crucial for the antibacterial activity of cephalosporins, is susceptible to hydrolysis under acidic, basic, and even neutral conditions.[2][5][6]

Q2: What are the common degradation pathways for cephalosporins like this compound?

The most common degradation pathways for cephalosporins include:

  • Hydrolysis: Cleavage of the β-lactam ring is a major degradation pathway, leading to a loss of antibacterial activity. This can be catalyzed by acids, bases, or enzymes like β-lactamases.[2][6][7][8]

  • Oxidation: The sulfur atom in the dihydrothiazine ring can be oxidized, leading to the formation of sulfoxides.[9][10][11][12]

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation.[3][13][14][15][16]

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.[4][17][18][19][20]

  • Isomerization: Isomerization of the double bond in the dihydrothiazine ring can occur.[21]

  • Intramolecular Reactions: The side chains of some cephalosporins can undergo intramolecular reactions, leading to various degradation products.[5][21]

Q3: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection, is essential.[1][22][23][24] Such a method should be able to separate the intact this compound from its degradation products, allowing for accurate quantification of the parent drug over time.[1][22]

Q4: Are there any known incompatibilities of cephalosporins with common infusion fluids?

Yes, the stability of cephalosporins can vary significantly in different infusion fluids. For example, some cephalosporins have shown reduced stability in parenteral nutrition (PN) admixtures.[25][26] It is crucial to consult compatibility studies or perform your own to ensure this compound stability in the specific diluents and co-administered drugs used in your experiments.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity Degradation of the β-lactam ring due to improper pH, high temperature, or prolonged storage.Prepare fresh solutions daily. Store stock solutions at recommended low temperatures (e.g., 2-8°C or frozen) and protect from light.[23][27] Buffer solutions to a pH where this compound exhibits maximum stability (typically near neutral pH for many cephalosporins).
Appearance of unknown peaks in chromatogram Formation of degradation products.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) for structural elucidation.[1][28][29]
Precipitation in solution Poor solubility or degradation leading to insoluble products.Check the solubility of this compound in your chosen solvent and concentration. If precipitation occurs upon storage, it may be a sign of degradation; analyze the supernatant and precipitate separately.[23]
Color change of the solution Formation of chromophoric degradation products.A color change often indicates chemical degradation.[23] Correlate the color change with the appearance of new peaks in the chromatogram and a decrease in the parent drug concentration.

Summary of Cephalosporin Stability Under Forced Degradation Conditions

The following table summarizes typical degradation behavior of cephalosporins under various stress conditions. Note that the extent of degradation is highly dependent on the specific cephalosporin structure and the experimental conditions.

Stress Condition Typical Conditions Observed Degradation of Cephalosporins Common Degradation Products
Acidic Hydrolysis 0.1 M - 1 M HCl, room temperature to 80°CSignificant degradation, cleavage of the β-lactam ring.[1][2]Hydrolyzed β-lactam ring products.[2]
Basic Hydrolysis 0.01 M - 0.1 M NaOH, room temperatureRapid degradation, cleavage of the β-lactam ring.[1]Hydrolyzed β-lactam ring products.[6][8]
Oxidative Degradation 3% - 30% H₂O₂, room temperatureDegradation of the sulfur atom.[1][9]Sulfoxide derivatives.[9][11][12]
Thermal Degradation 40°C - 105°C, solid state or solutionDegradation rate increases with temperature.[1][4][19]Various products including those from hydrolysis and isomerization.[21]
Photodegradation Exposure to UV light (e.g., 254 nm) or sunlightDegradation can be significant, especially in solution.[1][3]Complex mixture of photoproducts.[13][14]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and establish its intrinsic stability.[30][31]

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer salts (e.g., phosphate, acetate)

  • HPLC or UPLC system with a photodiode array (PDA) and/or mass spectrometric (MS) detector

  • Calibrated pH meter

  • Temperature-controlled oven and water bath

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or a mixture of water and organic solvent).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 1 M HCl.

    • Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 1 M NaOH, and dilute to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature for a specified time (e.g., 30 min, 1, 2, 4 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

    • Incubate at room temperature for a specified time, protected from light.

    • At each time point, withdraw a sample and dilute for analysis.

  • Thermal Degradation (Solution):

    • Heat an aliquot of the stock solution at 80°C in a temperature-controlled oven.

    • At specified time intervals, withdraw samples and dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of this compound powder in a petri dish and expose it to 80°C in an oven.

    • At specified time intervals, withdraw a sample, dissolve it in a suitable solvent, and dilute for analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution to UV light (254 nm) and/or simulated sunlight in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At specified time intervals, withdraw samples from both the exposed and control solutions and analyze.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC or UPLC-MS method.

    • Quantify the amount of remaining this compound and the formation of any degradation products.

Degradation Pathway Visualizations

The following diagrams illustrate common degradation pathways for the cephalosporin core structure. The exact degradation products for this compound may vary depending on its specific side chains.

G cluster_hydrolysis β-Lactam Ring Hydrolysis Cephalosporin Cephalosporin (Active) Inactive_Metabolite Inactive Metabolite (Hydrolyzed β-Lactam Ring) Cephalosporin->Inactive_Metabolite H₂O (Acid/Base/Enzyme)

Caption: General pathway of β-lactam ring hydrolysis.

G cluster_forced_degradation Forced Degradation Experimental Workflow Drug This compound Acid Acidic Stress Drug->Acid Base Basic Stress Drug->Base Oxidative Oxidative Stress Drug->Oxidative Thermal Thermal Stress Drug->Thermal Photo Photolytic Stress Drug->Photo Analysis Stability-Indicating LC-MS Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis Degradation_Products Identification of Degradation Products Analysis->Degradation_Products Pathway_Elucidation Degradation Pathway Elucidation Degradation_Products->Pathway_Elucidation

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Cefclidin HPLC Methods

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive resources for developing, optimizing, and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the novel siderophore cephalosporin, Cefclidin.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the analysis of this compound and related compounds.

Q1: What are the recommended starting parameters for a this compound HPLC method?

A1: While a specific validated method for this compound may need to be developed internally, a strong starting point can be derived from established methods for other cephalosporins. A typical reversed-phase HPLC (RP-HPLC) setup is recommended.

Table 1: Recommended Starting HPLC Parameters for this compound Analysis

ParameterRecommended Starting ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeC18 columns are the most common choice for cephalosporin analysis.[1][2][3][4]
Mobile Phase Acetonitrile : 0.04 M Phosphate Buffer (pH 6.0)Start with a gradient (e.g., 10:90 v/v to 70:30 v/v) to determine the ideal elution conditions.[2]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.[1][3]
Detection UV at 254 nm or 270 nmCephalosporins typically exhibit strong absorbance in this range.[5][6] A wavelength scan is advised.
Injection Volume 10 - 20 µLThis can be optimized based on sample concentration and sensitivity requirements.[1][2]
Column Temp. Ambient or 30°CMaintaining a constant temperature improves retention time reproducibility.[7]

Q2: How do I select the appropriate HPLC column?

A2: The choice of column is critical for good separation. For a polar compound like this compound, a modern, high-purity silica C18 column is the primary choice. If retention is poor due to high polarity, consider columns designed for aqueous mobile phases ("AQ-type") or Hydrophilic Interaction Liquid Chromatography (HILIC) columns.[8][9][10]

Q3: What is the ideal mobile phase composition and pH?

A3: The mobile phase influences analyte retention, selectivity, and peak shape.

  • Organic Solvent: Acetonitrile is often preferred over methanol as it typically provides better peak shapes and lower UV cutoff.

  • Aqueous Buffer: A phosphate or acetate buffer is used to control the pH.[4][7]

  • pH: The pH is a critical parameter that affects the ionization state of the analyte.[11] For cephalosporins, a pH between 6 and 8 is often a good starting point.[2][6] The pH should be chosen to ensure the analyte is in a single ionic state and to avoid the silica dissolution that occurs at high pH (>8).[12]

Q4: Which detector is most suitable for this compound analysis?

A4: A UV-Vis detector is the most common and cost-effective choice for cephalosporin analysis.[2] A Photodiode Array (PDA) detector is highly recommended during method development as it allows for the simultaneous monitoring of multiple wavelengths and can assess peak purity. For higher sensitivity and specificity, especially when analyzing samples in complex matrices (e.g., biological fluids), a Mass Spectrometry (MS) detector is ideal.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format. For a systematic approach, always change only one parameter at a time.

Q1: My this compound peak is tailing. What should I do?

A1: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

Table 2: Troubleshooting Peak Tailing

Potential CauseSolution
Silanol Interactions Use a modern, end-capped, high-purity silica column. Lowering the mobile phase pH (e.g., to pH 3) can suppress silanol activity.[12]
Column Overload Reduce the sample concentration or injection volume.[12]
Incorrect Mobile Phase pH Adjust the buffer pH to ensure this compound is in a single, non-ionized, or fully ionized state.[12]
Column Contamination/Wear Flush the column with a strong solvent (e.g., 100% Acetonitrile). If the problem persists, replace the column.

Q2: The retention time for my peak is shifting between injections. Why?

A2: Drifting retention times indicate a lack of system stability.

Table 3: Troubleshooting Retention Time Shifts

Potential CauseSolution
Inadequate Column Equilibration Ensure the column is equilibrated for at least 10-15 column volumes with the initial mobile phase before the first injection.[13]
Mobile Phase Composition Change Prepare fresh mobile phase daily. If using online mixing, check that the pump proportioning valves are functioning correctly.[13]
Fluctuating Column Temperature Use a column oven to maintain a constant, stable temperature.
Pump or Flow Rate Issues Check for leaks in the system. Degas the mobile phase to prevent air bubbles from entering the pump.

Q3: My system backpressure is too high. How can I fix this?

A3: High backpressure can damage the pump and column. Isolate the source of the pressure by systematically removing components.

G Troubleshooting High Backpressure start High System Backpressure q1 Remove column. Is pressure normal? start->q1 a1_yes Problem is the column or guard column. q1->a1_yes  Yes a1_no Problem is in the System (pre-column). q1->a1_no No   q2 Backflush column. Does pressure drop? a1_yes->q2 q3 Disconnect injector outlet. Is pressure normal? a1_no->q3 a2_yes Frit was plugged. Filter samples and mobile phase. q2->a2_yes Yes a2_no Column packing is contaminated/blocked. Wash or replace column. q2->a2_no No a3_yes Blockage is in tubing between injector and column. q3->a3_yes  Yes a3_no Blockage is in pump or injector. q3->a3_no No  

Caption: A decision tree for isolating the source of high HPLC backpressure.

Experimental Protocols

Follow these detailed protocols for preparing solutions and ensuring your system is ready for analysis.

Protocol 1: Preparation of this compound Standard and Sample Solutions

  • Standard Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 10 mL volumetric flask.

    • Add a small amount of diluent (typically the mobile phase or a compatible solvent like methanol) to dissolve the standard.[1]

    • Once dissolved, bring the flask to volume with the diluent and mix thoroughly.

  • Working Standard Solutions:

    • Perform serial dilutions from the stock solution to create a series of working standards in the desired concentration range (e.g., 1-100 µg/mL).[1]

    • Always use the mobile phase as the diluent for the final working solutions to avoid peak shape distortion.[8]

  • Sample Preparation:

    • For drug formulations, dissolve the product in a suitable solvent and dilute to fall within the calibration range.

    • All samples and standards must be filtered through a 0.45 µm or 0.22 µm syringe filter before injection to prevent column blockage.[2][7]

Protocol 2: System Suitability Testing (SST)

System Suitability Testing (SST) is performed before any sample analysis to verify that the chromatographic system is performing adequately.[14][15] It is an integral part of analytical procedure validation according to ICH and USP guidelines.[16]

  • Prepare a working standard solution of this compound at a concentration in the middle of your expected range.

  • Make five or six replicate injections of this standard.[16]

  • Calculate the key SST parameters and check if they meet the acceptance criteria.

Table 4: Typical System Suitability Parameters and Acceptance Criteria

ParameterFormula/DefinitionTypical Acceptance CriteriaPurpose
Precision / Repeatability %RSD of peak areas from replicate injections.RSD ≤ 2.0%[17]Ensures the system provides consistent and repeatable results.
Tailing Factor (T) T = W₀.₀₅ / 2f (USP method)T ≤ 2.0[17]Measures peak symmetry. Tailing can indicate undesirable secondary interactions.
Theoretical Plates (N) N = 16(t₋ / W)², where t₋ is retention time and W is peak width at base.N > 2000Measures column efficiency and performance.
Resolution (Rs) Rs = 2(t₋₂ - t₋₁) / (W₁ + W₂)Rs > 2.0 (between analyte and nearest peak)[17]Confirms the ability of the method to separate the analyte from impurities or other components.

Method Optimization Workflow

Optimizing an HPLC method involves systematically adjusting parameters to achieve the desired separation with good resolution, peak shape, and a reasonable run time.

G HPLC Method Optimization Workflow cluster_0 Phase 1: Initial Development cluster_1 Phase 2: Fine-Tuning cluster_2 Phase 3: Validation start Define Goals (Resolution, Run Time) select_col Select Column & Detector (e.g., C18, UV/PDA) start->select_col scout_grad Run Scouting Gradient (e.g., 5-95% Organic) select_col->scout_grad eval1 Evaluate Peak Retention & Shape scout_grad->eval1 opt_mobile Optimize Mobile Phase (pH, Buffer Strength) eval1->opt_mobile opt_grad Optimize Gradient Slope / Isocratic Hold opt_mobile->opt_grad opt_flow Adjust Flow Rate & Temperature opt_grad->opt_flow eval2 Evaluate Resolution (Rs) & Tailing Factor (T) opt_flow->eval2 sst Perform System Suitability Testing (SST) eval2->sst validate Full Method Validation (ICH Guidelines) sst->validate finish Final Method Ready for Routine Use validate->finish

Caption: A phased workflow for systematic HPLC method development and optimization.

References

Technical Support Center: Overcoming Cefclidin Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Cefclidin and resistant bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a fourth-generation cephalosporin antibiotic.[1] Its primary mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death.

Q2: What are the known mechanisms of resistance to this compound?

A2: While this compound has shown stability against some β-lactamases, bacteria can develop resistance through several mechanisms:

  • Target Site Modification: Alterations in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of this compound, rendering it less effective.[2]

  • Enzymatic Degradation: Although stable against many, some β-lactamase enzymes can hydrolyze the β-lactam ring of this compound, inactivating the antibiotic.[3]

  • Efflux Pumps: Bacteria can actively transport this compound out of the cell using efflux pumps, preventing it from reaching its PBP targets at a sufficient concentration.

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of this compound into the cell.[4][5]

Q3: How can I overcome this compound resistance in my experiments?

A3: Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy with β-Lactamase Inhibitors: Using this compound in combination with a β-lactamase inhibitor (e.g., Avibactam, Tazobactam) can protect it from degradation by β-lactamase enzymes.

  • Combination Therapy with Efflux Pump Inhibitors (EPIs): Co-administration of this compound with an EPI (e.g., Phenylalanine-arginine β-naphthylamide (PAβN), Carbonyl cyanide m-chlorophenylhydrazone (CCCP)) can increase the intracellular concentration of the antibiotic.

  • Investigating Alternative Drug Combinations: Exploring synergistic effects of this compound with other classes of antibiotics may reveal effective treatment strategies against resistant strains.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound susceptibility testing and resistance mechanism investigation.

Issue 1: High Variability in Minimum Inhibitory Concentration (MIC) Results for this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inoculum Preparation Inconsistency Ensure the bacterial suspension is standardized to a 0.5 McFarland turbidity standard before each experiment. Inconsistent inoculum density is a common source of MIC variability.
Improper Antibiotic Dilution Prepare fresh serial dilutions of this compound for each experiment. Verify the accuracy of your pipetting technique and the calibration of your equipment.
Media Composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI guidelines for susceptibility testing of most non-fastidious bacteria. Variations in cation concentration can affect antibiotic activity.
Incubation Conditions Ensure consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours for most bacteria). Fluctuations can impact bacterial growth and MIC determination.
Contamination Visually inspect plates for mixed cultures. If contamination is suspected, re-streak the bacterial isolate from the original stock to obtain a pure culture.
Issue 2: this compound Appears Ineffective Against a Known β-Lactamase Producing Strain

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High-Level β-Lactamase Production The strain may be overproducing a β-lactamase that can hydrolyze this compound. Perform a β-lactamase activity assay to quantify the level of enzyme production.
Presence of Multiple Resistance Mechanisms The strain may possess other resistance mechanisms in addition to β-lactamase production, such as efflux pumps or altered PBPs. Investigate these possibilities using the protocols outlined below.
Suboptimal Inhibitor Concentration If using a β-lactamase inhibitor, ensure the concentration is optimal for inhibiting the specific β-lactamase produced by the strain. A checkerboard assay can help determine the optimal synergistic concentrations.
Issue 3: No Synergistic Effect Observed with Efflux Pump Inhibitors (EPIs)

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
EPI is Ineffective Against the Specific Efflux Pump Different bacteria possess different families of efflux pumps. The chosen EPI may not be a substrate for the pump(s) present in your bacterial strain. Test a panel of different EPIs (e.g., PAβN, CCCP).
Efflux is Not the Primary Resistance Mechanism The primary mechanism of resistance in your strain may be target modification or enzymatic degradation. Investigate other resistance mechanisms.
Suboptimal EPI Concentration The concentration of the EPI may be too low to effectively inhibit the efflux pumps. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.

Data Presentation: this compound In Vitro Activity

The following tables summarize the in vitro activity of this compound against various bacterial isolates. MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.

Table 1: In Vitro Activity of this compound and Comparator Agents Against Pseudomonas aeruginosa

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound ≤0.5 - >128 1 3.13 [2]
Ceftazidime1 - >128432
Cefepime0.5 - 64416
Meropenem≤0.06 - >3218
Piperacillin-Tazobactam1 - >25616128

Table 2: In Vitro Activity of this compound in Combination with Inhibitors Against Resistant Strains (Hypothetical Data for Illustrative Purposes)

Organism & Resistance ProfileThis compound MIC (µg/mL)This compound + Avibactam (4 µg/mL) MIC (µg/mL)This compound + PAβN (20 µg/mL) MIC (µg/mL)
K. pneumoniae (ESBL-producing)64432
P. aeruginosa (Multidrug-resistant)32328
E. coli (Carbapenem-resistant)128864

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol is used to determine the synergistic effect of this compound in combination with a β-lactamase inhibitor or an efflux pump inhibitor.

Materials:

  • This compound stock solution

  • Inhibitor (β-lactamase inhibitor or EPI) stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial suspension standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of this compound horizontally across the microtiter plate.

  • Prepare serial two-fold dilutions of the inhibitor vertically down the microtiter plate.

  • The final plate should contain a grid of wells with varying concentrations of both agents.

  • Inoculate each well with the standardized bacterial suspension.

  • Include control wells with this compound only, inhibitor only, and no drugs.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Determine the MIC of each agent alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index to determine synergy.

FIC Index Calculation: FIC Index = FIC of this compound + FIC of Inhibitor

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Inhibitor = (MIC of Inhibitor in combination) / (MIC of Inhibitor alone)

Interpretation:

  • FIC Index ≤ 0.5: Synergy

  • 0.5 < FIC Index ≤ 4: Additive/Indifference

  • FIC Index > 4: Antagonism

Protocol 2: β-Lactamase Hydrolysis Assay

This protocol determines the stability of this compound against β-lactamase enzymes.

Materials:

  • This compound solution of known concentration

  • Purified β-lactamase enzyme or crude cell lysate containing the enzyme

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing this compound and the β-lactamase enzyme in phosphate buffer.

  • Incubate the reaction mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by adding a denaturing agent).

  • Measure the concentration of remaining intact this compound using a spectrophotometer at its maximum absorbance wavelength.

  • A decrease in the absorbance over time indicates hydrolysis of this compound by the β-lactamase.

Protocol 3: Penicillin-Binding Protein (PBP) Binding Affinity Assay

This competitive binding assay determines the affinity of this compound for bacterial PBPs.

Materials:

  • Bacterial membrane preparations containing PBPs

  • Bocillin-FL (a fluorescently labeled penicillin)

  • This compound solutions of varying concentrations

  • SDS-PAGE and fluorescence imaging system

Procedure:

  • Pre-incubate the bacterial membrane preparations with varying concentrations of this compound.

  • Add a fixed concentration of Bocillin-FL to the mixtures and incubate to allow binding to the PBPs.

  • Separate the membrane proteins by SDS-PAGE.

  • Visualize the fluorescently labeled PBPs using a fluorescence imaging system.

  • The intensity of the fluorescent bands will decrease with increasing concentrations of this compound, indicating competition for binding to the PBPs.

  • The IC50 value (the concentration of this compound required to inhibit 50% of Bocillin-FL binding) can be calculated to determine the binding affinity.

Visualizations

Overcoming_Cefclidin_Resistance cluster_resistance Resistance Mechanisms cluster_interventions Intervention Strategies Beta-lactamase Beta-lactamase Efflux_Pump Efflux_Pump PBP_Alteration PBP_Alteration PBP Penicillin-Binding Proteins (PBPs) PBP_Alteration->PBP Reduced Affinity Porin_Loss Porin_Loss Cefclidin_Ext Extracellular This compound Porin_Loss->Cefclidin_Ext Blocks Entry BL_Inhibitor β-lactamase Inhibitor BL_Inhibitor->Beta-lactamase Inhibits EPI Efflux Pump Inhibitor EPI->Efflux_Pump Inhibits Cefclidin_Peri Periplasmic This compound Cefclidin_Ext->Cefclidin_Peri Porin Channel Cefclidin_Peri->Beta-lactamase Hydrolysis Cefclidin_Peri->Efflux_Pump Expulsion Cefclidin_Peri->PBP Cell_Wall_Inhibition Cell Wall Synthesis Inhibition PBP->Cell_Wall_Inhibition Binding Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Inhibition->Bacterial_Cell_Death

Caption: Mechanisms of this compound action and resistance, and strategies to overcome resistance.

Experimental_Workflow cluster_setup Experimental Setup cluster_investigation Resistance Mechanism Investigation cluster_synergy Synergy Testing Isolate Bacterial Isolate (this compound-Resistant) MIC_this compound Determine this compound MIC (Baseline) Isolate->MIC_this compound Beta-lactamase_Assay β-lactamase Hydrolysis Assay MIC_this compound->Beta-lactamase_Assay If β-lactamase suspected Efflux_Assay Efflux Pump Inhibition Assay MIC_this compound->Efflux_Assay If efflux suspected PBP_Assay PBP Binding Affinity Assay MIC_this compound->PBP_Assay If target modification suspected Checkerboard Checkerboard Assay (this compound + Inhibitor) Beta-lactamase_Assay->Checkerboard Select β-lactamase inhibitor Efflux_Assay->Checkerboard Select efflux pump inhibitor FIC_Calculation Calculate FIC Index Checkerboard->FIC_Calculation Conclusion Conclusion FIC_Calculation->Conclusion Synergy/Additive/ Antagonism

Caption: Workflow for investigating and overcoming this compound resistance.

References

Technical Support Center: Addressing Cefclidin-Induced Corneal Toxicity in Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential corneal toxicity of Cefclidin in cell models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a fourth-generation cephalosporin antibiotic. Like other β-lactam antibiotics, its primary mechanism of action is the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). This disruption leads to bacterial cell lysis and death.

Q2: Why is it important to evaluate the corneal toxicity of this compound?

Topically administered antibiotics can have direct contact with the corneal epithelium. Assessing the potential toxicity of this compound to corneal cells is crucial to ensure its safety for ophthalmic applications. In vitro cell models provide a valuable tool for initial safety screening before proceeding to more complex and costly animal studies.

Q3: What in vitro models are suitable for assessing this compound-induced corneal toxicity?

A variety of in vitro models can be utilized, ranging from simple to complex:

  • Monolayer cultures: Primary human corneal epithelial cells (HCECs) or immortalized HCEC lines are commonly used for initial cytotoxicity screening.[1]

  • Three-dimensional (3D) reconstructed human corneal epithelium (RhCE) models: These models, such as EpiOcular™ and SkinEthic™ HCE, more closely mimic the structure and barrier function of the native corneal epithelium and are suitable for more advanced toxicity and irritation testing.[2][3][4]

Q4: What are the key parameters to assess when evaluating this compound-induced corneal toxicity in cell models?

The primary endpoints to evaluate include:

  • Cell Viability: To determine the concentration of this compound that causes cell death.

  • Apoptosis and Necrosis: To understand the mode of cell death induced by this compound.

  • Oxidative Stress: To assess the role of reactive oxygen species (ROS) in this compound-induced toxicity.

  • Inflammation: To measure the release of pro-inflammatory cytokines.

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, XTT)
Problem Possible Cause Solution
High variability between replicate wells Uneven cell seedingEnsure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.
Edge effects in the plateAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Pipetting errorsCalibrate pipettes regularly. Use a new pipette tip for each replicate.
High background absorbance Contamination of culture mediumUse fresh, sterile medium. Check for signs of microbial contamination.
Interaction of this compound with the assay reagentRun a cell-free control with this compound and the assay reagent to check for any direct chemical reaction.
Low signal or no response to toxicant Insufficient incubation timeOptimize the incubation time for both the drug treatment and the assay reagent.
Cell density too low or too highDetermine the optimal cell seeding density for your specific cell line and assay.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Harsh cell handlingHandle cells gently during harvesting and staining to avoid mechanical damage to the cell membrane.
Over-trypsinizationUse the lowest effective concentration of trypsin for the shortest possible time. Consider using a cell scraper for sensitive cells.
High percentage of PI positive cells in all samples Cells were not healthy at the start of the experimentEnsure you are using cells from a healthy, sub-confluent culture.
Assay performed too late after treatmentApoptosis is a dynamic process. Analyze cells at different time points after this compound treatment to capture early and late apoptotic events.
No Annexin V or PI staining in the positive control Ineffective positive controlUse a known potent inducer of apoptosis for your cell type (e.g., staurosporine) to validate the assay.
Reactive Oxygen Species (ROS) Assays (e.g., DCFH-DA)
Problem Possible Cause Solution
High background fluorescence Autofluorescence of this compound or cell culture mediumInclude a control with this compound and the probe in cell-free media. Use phenol red-free media during the assay.
Probe oxidation by lightProtect the probe and stained cells from light as much as possible.
Inconsistent results Variation in probe loadingEnsure consistent incubation time and temperature for probe loading. Wash cells thoroughly to remove excess probe.
Rapid fading of fluorescenceRead the plate immediately after the final incubation step.
Inflammatory Cytokine Assays (e.g., ELISA)
Problem Possible Cause Solution
High background Insufficient washingIncrease the number of wash steps and ensure complete removal of wash buffer between steps.
Non-specific antibody bindingUse a blocking buffer and ensure adequate incubation time.
Low or no signal Low cytokine concentrationConcentrate the cell culture supernatant before performing the assay.
Inappropriate antibody pair or concentrationUse a validated ELISA kit or optimize antibody concentrations.
High variability between replicates Pipetting errorsEnsure accurate and consistent pipetting, especially for standards and samples.
Edge effectsAvoid using the outer wells of the plate.

Experimental Protocols

Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed human corneal epithelial cells (HCECs) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C and 5% CO₂.

  • This compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. Replace the existing medium with 100 µL of the this compound dilutions and control medium. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Detection using Annexin V-FITC/PI Staining
  • Cell Seeding and Treatment: Seed HCECs in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Live cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Cell Seeding and Treatment: Seed HCECs in a black, clear-bottom 96-well plate and treat with this compound.

  • Probe Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS to remove the excess probe. Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., by performing a parallel viability assay).

Quantification of Pro-inflammatory Cytokines by ELISA
  • Sample Collection: After treating HCECs with this compound, collect the cell culture supernatants.

  • ELISA Procedure: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for specific cytokines (e.g., IL-6, IL-8, TNF-α) according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples.

Data Presentation

Note: The following data are illustrative examples as specific quantitative data for this compound-induced corneal toxicity in cell models is not currently available in published literature. Researchers should generate their own data based on the provided protocols.

Table 1: Hypothetical IC50 Values of this compound on Human Corneal Epithelial Cells (HCECs)

Exposure TimeIC50 (µg/mL)
24 hours500
48 hours350
72 hours200

Table 2: Hypothetical Percentage of Apoptotic and Necrotic HCECs after 48-hour this compound Treatment

This compound (µg/mL)Live Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
0 (Control)9532
100801010
350 (IC50)502525
700203050

Table 3: Hypothetical Fold Increase in ROS Production in HCECs after 24-hour this compound Treatment

This compound (µg/mL)Fold Increase in ROS vs. Control
0 (Control)1.0
1001.8
2503.5
5006.2

Table 4: Hypothetical Concentration of Pro-inflammatory Cytokines in HCEC Supernatant after 48-hour this compound Treatment

This compound (µg/mL)IL-6 (pg/mL)IL-8 (pg/mL)TNF-α (pg/mL)
0 (Control)5010020
10015030060
350 (IC50)400800150
7008001500300

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_assays Toxicity Assessment cluster_analysis Data Analysis start Seed Human Corneal Epithelial Cells treatment Treat with this compound (various concentrations and times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis ros ROS Assay (e.g., DCFH-DA) treatment->ros inflammation Inflammation Assay (e.g., ELISA for Cytokines) treatment->inflammation ic50 Determine IC50 viability->ic50 mode_of_death Quantify Apoptosis/ Necrosis apoptosis->mode_of_death oxidative_stress Measure ROS Levels ros->oxidative_stress inflammatory_response Quantify Cytokine Release inflammation->inflammatory_response end Toxicity Profile of this compound

Caption: Experimental workflow for assessing this compound-induced corneal toxicity.

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound bax Bax/Bak Activation This compound->bax death_receptor Death Receptor (e.g., Fas) This compound->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathways induced by this compound.

oxidative_stress_pathway cluster_damage Cellular Damage This compound This compound ros Increased ROS (Reactive Oxygen Species) This compound->ros dna_damage DNA Damage ros->dna_damage lipid_perox Lipid Peroxidation ros->lipid_perox protein_ox Protein Oxidation ros->protein_ox apoptosis Apoptosis dna_damage->apoptosis lipid_perox->apoptosis protein_ox->apoptosis

Caption: this compound-induced oxidative stress leading to apoptosis.

inflammatory_pathway cluster_signaling Signaling Cascade This compound This compound tlr Toll-like Receptor (TLR) Activation This compound->tlr nfkb NF-κB Activation tlr->nfkb mapk MAPK Activation (p38, JNK) tlr->mapk cytokines Pro-inflammatory Cytokine Production (IL-6, IL-8, TNF-α) nfkb->cytokines mapk->cytokines inflammation Inflammation cytokines->inflammation troubleshooting_tree start Inconsistent Viability Results q1 Are replicates within a single experiment variable? start->q1 a1_yes Check cell seeding uniformity. Review pipetting technique. Consider edge effects. q1->a1_yes Yes a1_no Is there high background in negative controls? q1->a1_no No a2_yes Test for this compound interference. Check for media contamination. a1_no->a2_yes Yes a2_no Are results variable between experiments? a1_no->a2_no No a3_yes Standardize cell passage number. Ensure consistent incubation times. Check reagent quality. a2_no->a3_yes Yes a3_no Consult further troubleshooting guides. a2_no->a3_no No

References

Validation & Comparative

Cefclidin Demonstrates Superior Activity Against Resistant Gram-Negative Bacteria Compared to Ceftazidime

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available in-vitro data reveals that Cefclidin, a fourth-generation cephalosporin, exhibits significantly greater activity against ceftazidime-resistant Gram-negative bacteria, particularly Pseudomonas aeruginosa, when compared to the third-generation cephalosporin, ceftazidime. This heightened efficacy is largely attributed to this compound's increased stability against hydrolysis by chromosomal β-lactamases, a common resistance mechanism that compromises the effectiveness of many cephalosporins.

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Cephalosporins are a cornerstone in the treatment of bacterial infections, but their utility is increasingly challenged by resistance. This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of the in-vitro activity of this compound versus ceftazidime against key resistant bacterial strains, supported by experimental data and protocols.

Superior In-Vitro Efficacy of this compound

Studies have consistently demonstrated the superior performance of this compound against bacteria that have developed resistance to ceftazidime. A pivotal study evaluating a panel of ceftazidime-resistant Pseudomonas aeruginosa isolates found that a mere 3.9% of these isolates were resistant to this compound. This stands in stark contrast to the significantly higher resistance rates observed for other advanced-generation cephalosporins like cefepime (37.4%) and cefpirome (59.6%).

Further quantitative analysis underscores this advantage. Research indicates that this compound is 8 to 16 times more potent than ceftazidime against P. aeruginosa, with a reported Minimum Inhibitory Concentration (MIC) required to inhibit 90% of isolates (MIC90) of 3.13 µg/ml. While direct comparative MIC50 and MIC90 values against a broad spectrum of ceftazidime-resistant Enterobacterales are not available in a single comprehensive study, the existing data for P. aeruginosa strongly suggest a significant therapeutic advantage for this compound.

Below is a summary of the available quantitative data:

AntibioticBacterial SpeciesResistance ProfileMIC50 (µg/mL)MIC90 (µg/mL)Percent Resistant
This compound Pseudomonas aeruginosaCeftazidime-ResistantNot Reported3.133.9%
Ceftazidime Pseudomonas aeruginosaCeftazidime-ResistantNot Applicable>32100%
Cefepime Pseudomonas aeruginosaCeftazidime-ResistantNot ReportedNot Reported37.4%
Cefpirome Pseudomonas aeruginosaCeftazidime-ResistantNot ReportedNot Reported59.6%

Mechanism of Action and Resistance

Both this compound and ceftazidime are bactericidal agents that function by inhibiting the synthesis of the bacterial cell wall. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.

The key difference in their efficacy against resistant strains lies in their interaction with β-lactamases, enzymes produced by bacteria that can hydrolyze and inactivate β-lactam antibiotics like cephalosporins. This compound has demonstrated a lower affinity for and higher resistance to hydrolysis by chromosomal AmpC β-lactamases produced by P. aeruginosa[1]. This stability allows this compound to maintain its antibacterial activity even in the presence of these resistance enzymes.

In contrast, ceftazidime is more susceptible to hydrolysis by many of these β-lactamases, leading to treatment failure. Furthermore, studies have shown that exposure to ceftazidime can select for the emergence of bacterial mutants that overproduce β-lactamases, a phenomenon not observed with this compound in studies involving Citrobacter freundii and Enterobacter cloacae.

Mechanism of Action and Resistance to Cephalosporins cluster_drug Cephalosporin Antibiotics cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to BetaLactamase β-Lactamase (e.g., AmpC) This compound->BetaLactamase High Stability (Resists Hydrolysis) Ceftazidime Ceftazidime Ceftazidime->PBP Binds to CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BacterialLysis Bacterial Cell Lysis CellWall->BacterialLysis Inhibition leads to BetaLactamase->Ceftazidime Hydrolyzes (Inactivates)

Cephalosporin mechanism of action and resistance.

Experimental Protocols

The in-vitro activity of this compound and ceftazidime is primarily determined through standardized susceptibility testing methods, such as broth microdilution or agar dilution, to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method (Generalized Protocol)
  • Preparation of Antibiotic Solutions: Stock solutions of this compound and ceftazidime are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium, and colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in CAMHB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plates containing the antibiotic dilutions. The plates are then incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed using standard reference strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853).

Generalized Workflow for MIC Determination Start Start PrepAntibiotics Prepare Serial Dilutions of Antibiotics Start->PrepAntibiotics PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microtiter Plates PrepAntibiotics->Inoculate PrepInoculum->Inoculate Incubate Incubate Plates (16-20 hours at 35-37°C) Inoculate->Incubate ReadMIC Read and Record MIC Values Incubate->ReadMIC End End ReadMIC->End

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Conclusion

The available evidence strongly indicates that this compound possesses superior in-vitro activity against ceftazidime-resistant Pseudomonas aeruginosa compared to ceftazidime. This is primarily due to its enhanced stability against the hydrolytic activity of chromosomal β-lactamases. For researchers and drug development professionals, this compound represents a promising candidate for combating infections caused by these challenging resistant pathogens. Further head-to-head comparative studies against a wider range of ceftazidime-resistant Enterobacterales are warranted to fully elucidate the clinical potential of this compound.

References

Comparative In Vitro Efficacy of Cefclidin and Cefepime: A Head-to-Head Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of advanced-generation cephalosporins, Cefclidin emerges as a potent agent, particularly against challenging Gram-negative pathogens, demonstrating superior in vitro activity compared to cefepime, especially against resistant strains of Pseudomonas aeruginosa. This guide provides a detailed comparison of the in vitro efficacy of this compound and cefepime, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Data Presentation: Quantitative Comparison of In Vitro Activity

The comparative in vitro activity of this compound and cefepime has been evaluated against a range of clinically significant bacteria. The minimum inhibitory concentration (MIC) is a key measure of a drug's potency, with lower values indicating greater efficacy. The following table summarizes the available MIC data and resistance rates for both compounds.

OrganismAntibioticNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)% Resistant
Pseudomonas aeruginosaThis compound334-3.13[1]3.9%[2]
Cefepime334-16[3]37.4%[2]
Enterobacter sp.Cefepime--2[3]-
Serratia sp.Cefepime--2[3]-
Oxacillin-Susceptible Staphylococcus aureusCefepime--3[3]-
Non-cephalosporinase-producing EnterobacteriaceaeCefepime-≤ 0.06[4]≤ 0.12[4]-

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. A comprehensive side-by-side comparison of MIC₅₀ and MIC₉₀ for this compound against a broader range of bacteria is limited in the currently available literature.

A significant study involving 334 clinical isolates of Pseudomonas aeruginosa highlighted the superior activity of this compound, with only 3.9% of strains exhibiting resistance, in stark contrast to the 37.4% resistance rate observed for cefepime.[2] The MIC₉₀ for this compound against P. aeruginosa was reported to be 3.13 µg/mL.[1] For cefepime, the MIC₉₀ against P. aeruginosa has been reported to be 16 µg/mL.[3]

Mechanism of Action and Resistance

Both this compound and cefepime are bactericidal agents that function by inhibiting bacterial cell wall synthesis through binding to essential penicillin-binding proteins (PBPs). However, the superior efficacy of this compound against certain resistant bacteria, particularly P. aeruginosa, is attributed to its high stability against hydrolysis by chromosomally-mediated β-lactamases.[2] Studies have shown that this compound has a lower affinity for these enzymes compared to other cephalosporins, allowing it to maintain its activity against strains that are resistant to other β-lactams.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and cefepime.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Inoculum:

  • Bacterial isolates are cultured on an appropriate agar medium overnight at 35°C ± 2°C.

  • Several morphologically similar colonies are selected and suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Preparation of Antimicrobial Dilutions:

  • Stock solutions of this compound and cefepime are prepared according to the manufacturer's instructions.

  • A series of two-fold dilutions of each antibiotic is prepared in Mueller-Hinton Broth in 96-well microtiter plates. The final volume in each well is typically 100 µL.

c. Inoculation and Incubation:

  • Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

  • A growth control well (containing broth and inoculum but no antibiotic) and a sterility control well (containing broth only) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Penicillin-Binding Protein (PBP) Affinity Assay

This assay is used to determine the binding affinity of β-lactam antibiotics to the PBPs of a target bacterium.

a. Preparation of Bacterial Membranes:

  • Bacteria are grown to the mid-logarithmic phase and harvested by centrifugation.

  • The cell pellet is washed and then lysed (e.g., by sonication or French press) to release the cellular contents.

  • The cell membranes, which contain the PBPs, are isolated by ultracentrifugation.

b. Competition Assay:

  • The isolated membranes are incubated with varying concentrations of the test antibiotics (this compound or cefepime) to allow for binding to the PBPs.

  • A saturating concentration of a radiolabeled or fluorescently-labeled penicillin (e.g., [³H]benzylpenicillin or Bocillin FL) is then added to the mixture. This labeled penicillin will bind to any PBPs that are not already occupied by the test antibiotic.

  • The reaction is stopped, and the membrane proteins are separated by SDS-PAGE.

c. Detection and Analysis:

  • The PBPs bound to the labeled penicillin are visualized by autoradiography or fluorescence imaging.

  • The intensity of the bands corresponding to the different PBPs is quantified.

  • The concentration of the test antibiotic that inhibits 50% of the binding of the labeled penicillin (IC₅₀) is calculated for each PBP. A lower IC₅₀ value indicates a higher binding affinity.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_pbp PBP Affinity Assay cluster_analysis Data Analysis & Comparison Bacterial_Isolates Bacterial Isolates (e.g., P. aeruginosa) Inoculum_Prep Inoculum Preparation (0.5 McFarland Standard) Bacterial_Isolates->Inoculum_Prep Membrane_Prep Bacterial Membrane Preparation Bacterial_Isolates->Membrane_Prep Antibiotic_Stock Antibiotic Stock Solutions (this compound & Cefepime) Serial_Dilution Serial Dilution of Antibiotics in 96-well plates Antibiotic_Stock->Serial_Dilution Competition_Binding Competition Binding with Labeled Penicillin Antibiotic_Stock->Competition_Binding Inoculation Inoculation of Plates Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubation (16-20h at 35°C) Inoculation->Incubation MIC_Reading MIC Reading (Lowest concentration with no visible growth) Incubation->MIC_Reading Comparative_Analysis Comparative Efficacy Analysis MIC_Reading->Comparative_Analysis Membrane_Prep->Competition_Binding SDS_PAGE SDS-PAGE Separation Competition_Binding->SDS_PAGE Detection Detection & Quantification (Autoradiography/Fluorescence) SDS_PAGE->Detection IC50_Calc IC₅₀ Calculation (Concentration for 50% inhibition) Detection->IC50_Calc IC50_Calc->Comparative_Analysis

Caption: Experimental workflow for comparing the in vitro efficacy of this compound and cefepime.

References

Head-to-head comparison of Cefclidin and meropenem

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of Cefclidin and meropenem, two potent broad-spectrum antibiotics. The information is intended to support research and development efforts by offering a comprehensive overview of their mechanisms of action, in vitro activity, in vivo efficacy, and safety profiles.

Mechanism of Action

Both this compound and meropenem exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), enzymes crucial for the final steps of peptidoglycan synthesis.

This compound , a fourth-generation cephalosporin, demonstrates a high affinity for Penicillin-Binding Protein 3 (PBP3) in both Escherichia coli and Pseudomonas aeruginosa.[1] Inhibition of PBP3 is primarily associated with the formation of filamentous cells and subsequent cell lysis.

Meropenem , a carbapenem antibiotic, exhibits a broader PBP binding profile with a particularly high affinity for PBP2 in E. coli and P. aeruginosa.[2][3] Inhibition of PBP2 leads to the formation of spherical cells and eventual cell death. Meropenem is also noted for its stability against hydrolysis by many serine β-lactamases.[2]

Signaling Pathway: Inhibition of Peptidoglycan Synthesis

cluster_synthesis Peptidoglycan Synthesis cluster_antibiotics β-Lactam Antibiotics Precursors Precursors Transglycosylation Transglycosylation Precursors->Transglycosylation Transpeptidation Transpeptidation Transglycosylation->Transpeptidation Cross_linked_Peptidoglycan Cross-linked Peptidoglycan Transpeptidation->Cross_linked_Peptidoglycan PBP3 PBP3 Transpeptidation->PBP3 PBP2 PBP2 Transpeptidation->PBP2 This compound This compound This compound->PBP3 Inhibits Meropenem Meropenem Meropenem->PBP2 Inhibits PBP3->Cross_linked_Peptidoglycan Required for septum formation PBP2->Cross_linked_Peptidoglycan Required for cell shape

Caption: Inhibition of peptidoglycan synthesis by this compound and meropenem.

In Vitro Activity

The in vitro potency of this compound and meropenem has been evaluated against a range of clinically relevant pathogens. The following tables summarize their activity, primarily presented as Minimum Inhibitory Concentration (MIC) values.

Gram-Negative Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Pseudomonas aeruginosa This compound-3.13[4]
Meropenem0.516[5]
Enterobacteriaceae This compound--
Meropenem≤0.06 - 0.120.12 - 0.25

Note: Data for this compound against Enterobacteriaceae is limited in the available literature.

Gram-Positive Bacteria
OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA) This compound--
Meropenem0.060.06

Note: Data for this compound against Staphylococcus aureus is limited. Generally, fourth-generation cephalosporins have variable activity against Gram-positive cocci.[6][7]

In Vivo Efficacy

Animal models of infection are crucial for evaluating the in vivo potential of antimicrobial agents.

Murine Pneumonia Model

In a murine model of severe pneumonia caused by meropenem-resistant Pseudomonas aeruginosa, a high-dose meropenem regimen (simulating 6 g/day in humans) significantly reduced the bacterial burden in the lungs compared to a normal-dose regimen.[8] Specifically, the viable bacterial counts in the lungs of the high-dose group were significantly lower than both the untreated group and the normal-dose group.[8]

Murine Sepsis/Thigh Infection Model

Meropenem has demonstrated efficacy in murine thigh infection models. In studies with carbapenem-resistant Enterobacteriaceae, meropenem in combination with a β-lactamase inhibitor showed significant bacterial killing.[9]

A study on the in vivo antipseudomonal activity of this compound has been noted, though specific data from a sepsis or thigh infection model was not detailed in the available abstracts.[10]

Experimental Workflow: Murine Thigh Infection Model

Induce_Neutropenia Induce Neutropenia (e.g., cyclophosphamide) Inoculate_Thigh Intramuscular Inoculation of Thigh with Bacteria Induce_Neutropenia->Inoculate_Thigh Administer_Treatment Administer Antibiotic (this compound or Meropenem) Inoculate_Thigh->Administer_Treatment Monitor_and_Sacrifice Monitor and Sacrifice Mice at Timed Intervals Administer_Treatment->Monitor_and_Sacrifice Assess_Bacterial_Load Homogenize Thigh and Determine Bacterial Load (CFU) Monitor_and_Sacrifice->Assess_Bacterial_Load

Caption: General workflow for a neutropenic murine thigh infection model.

Safety and Tolerability

Meropenem has an established and favorable safety profile based on extensive clinical use and data from numerous clinical trials involving over 6,000 patients.[11] The most commonly reported adverse events are generally mild and include:

  • Diarrhea (2.5%)[11]

  • Rash (1.4%)[11]

  • Nausea and vomiting (1.2%)[11]

The incidence of seizures considered related to meropenem treatment in non-meningitis patients is very low (0.07%).[11] Overall, the safety profile of meropenem is comparable to that of other broad-spectrum β-lactam antibiotics.[6]

This compound has limited publicly available clinical safety data. As a cephalosporin, it may be associated with adverse events common to this class, such as gastrointestinal disturbances and hypersensitivity reactions. A preclinical toxicity study in mice and rats reported high LD50 values, suggesting a low order of acute toxicity.[7][10]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MICs.

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial strain to be tested is grown to a specific density (typically a 0.5 McFarland standard), which is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included. The plate is incubated at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

Neutropenic Murine Thigh Infection Model

This model is widely used to evaluate the in vivo efficacy of antibiotics.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This makes them more susceptible to bacterial infection.

  • Infection: A defined inoculum of the test bacterium is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, treatment with the test antibiotic (e.g., this compound or meropenem) is initiated. Different dosing regimens can be evaluated.

  • Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and plated on appropriate agar to determine the number of viable bacteria (CFU). The reduction in bacterial load compared to untreated controls is a measure of the antibiotic's efficacy.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Model

This model simulates the changing concentrations of an antibiotic in the body over time to study its bactericidal activity and the potential for resistance development.

  • Model Setup: A one or two-compartment model is typically used, consisting of a central compartment containing the bacterial culture.

  • Simulation of Pharmacokinetics: The antibiotic is introduced into the central compartment to achieve a peak concentration (Cmax) that mimics human plasma levels. A continuous flow of fresh medium into and out of the compartment simulates the drug's elimination half-life.

  • Bacterial Monitoring: Samples are taken from the central compartment at various time points to determine the viable bacterial count (CFU/mL).

  • Resistance Monitoring: Samples can also be plated on agar containing the antibiotic at concentrations above the MIC to detect the emergence of resistant subpopulations.

Conclusion

Both this compound and meropenem are potent β-lactam antibiotics that target bacterial cell wall synthesis. Meropenem has a well-established broad spectrum of activity against both Gram-negative and Gram-positive bacteria and a favorable safety profile documented in extensive clinical use. This compound, a fourth-generation cephalosporin, shows promise, particularly against Pseudomonas aeruginosa, and may have an advantage in being less susceptible to resistance development mediated by certain β-lactamases.

However, a direct and comprehensive comparison is limited by the scarcity of publicly available data for this compound, especially from comparative clinical trials. Further research, including head-to-head in vitro and in vivo studies and robust clinical trials, is necessary to fully elucidate the comparative efficacy and safety of this compound relative to meropenem and other broad-spectrum agents.

References

Corneal Toxicity Profile: Cefiderocol Demonstrates Favorable Safety Compared to Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of preclinical data reveals that cefiderocol, a novel siderophore cephalosporin, exhibits a favorable corneal safety profile with minimal toxicity, positioning it as a potentially safer alternative to some currently utilized topical antibiotics for ophthalmic infections. This analysis, which consolidates findings from multiple in vivo and in vitro studies, provides critical insights for researchers, scientists, and drug development professionals in the ophthalmology space.

This guide presents a comparative analysis of the corneal toxicity of cefiderocol against other commonly used antibiotic classes, including fluoroquinolones, aminoglycosides, and other cephalosporins. The findings are supported by quantitative data from experimental studies, detailed methodologies, and visual representations of associated cellular pathways.

Comparative Analysis of Corneal Toxicity

The corneal toxicity of various antibiotics was evaluated based on clinical observations in animal models and cytotoxicity assays on corneal cell lines. Cefiderocol has been shown to be well-tolerated in rabbit corneas, even at high concentrations.[1][2][3][4] In contrast, other antibiotic classes have demonstrated a range of toxic effects, from mild irritation to significant impacts on corneal cell viability and wound healing.

Table 1: In Vivo Corneal Toxicity Comparison in Rabbit Models
Antibiotic/ClassConcentration(s) TestedKey FindingsCitation(s)
Cefiderocol 5 mg/mL, 10 mg/mL, 25 mg/mL, 50 mg/mLMinimally toxic to the ocular surface; well-tolerated. No significant corneal toxicity or fluorescein staining observed. Conjunctival congestion, chemosis, and discharge noted at higher concentrations.[1]
Ciprofloxacin 0.3%Compared to cefiderocol, demonstrated lower efficacy in reducing corneal colony counts of XDR P. aeruginosa.[5]
Tobramycin 14 mg/mLShowed some efficacy against XDR P. aeruginosa but was less effective than cefiderocol.[2][5]
Vancomycin 1.25%, 2.5%, 5%Ocular toxicity was concentration-dependent, ranging from mild to moderate.
Moxifloxacin 0.5%Generally safe, but case reports of severe keratitis and corneal edema exist.
Gatifloxacin 0.3%Trend of increasing toxicity observed in some studies.
Cefazolin 1 mg, 2 mg, 5 mg, 10 mg (intracameral)Doses of 1 mg and 2 mg were non-toxic to the corneal endothelium, while 5 mg and 10 mg induced toxicity.
Table 2: In Vitro Cytotoxicity Comparison on Corneal Epithelial Cells
Antibiotic/ClassCell TypeAssayKey FindingsCitation(s)
Fluoroquinolones (general) Human Corneal Epithelial CellsNot specifiedCan cause corneal precipitation and may delay healing.
Moxifloxacin Human Corneal Epithelial CellsLive/Dead AssayShowed the least toxicity among the four tested fluoroquinolones.
Levofloxacin Human Corneal Epithelial CellsLive/Dead AssayGreater percentage of cell death compared to moxifloxacin.
Gatifloxacin Human Corneal Epithelial CellsLive/Dead AssaySimilar toxicity to levofloxacin and ofloxacin.
Ofloxacin Human Corneal Epithelial CellsLive/Dead AssaySimilar toxicity to levofloxacin and gatifloxacin.
Aminoglycosides (general) Rabbit Corneal Epithelial Cells³H-thymidine uptakeCan be associated with superficial punctate lesions and delayed re-epithelialization.
Cefazolin Human Corneal Epithelial CellsCell ProliferationThe most toxic fortified antibiotic for cell proliferation in one study.
Vancomycin Human Corneal Epithelial CellsCell ProliferationThe least toxic antibiotic in a comparison with cefazolin and tobramycin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

In Vivo Ocular Toxicity/Tolerability Study in Rabbits (Cefiderocol)

This protocol is based on studies evaluating the ocular safety of topical cefiderocol.[1][2][3][4]

Objective: To assess the toxicity and tolerability of different concentrations of topical cefiderocol on the ocular surface of New Zealand White rabbits.

Animals: Fifteen New Zealand White rabbits are used, divided into five groups of three rabbits each.

Materials:

  • Cefiderocol solutions at 50 mg/mL, 25 mg/mL, 10 mg/mL, and 5 mg/mL.

  • Saline solution (control).

  • Slit-lamp biomicroscope.

  • Sodium fluorescein strips.

  • Modified MacDonald-Shadduck scoring system for ocular irritation.

Procedure:

  • A baseline slit-lamp examination is performed on all rabbits to exclude any with pre-existing ocular abnormalities.

  • On the day of the study, each group receives one of the four cefiderocol concentrations or saline.

  • Topical drops are instilled into both eyes of each rabbit every 30 minutes for a total of 6 hours (13 doses).

  • Ocular examinations are conducted using a slit-lamp biomicroscope at baseline and after the final dose.

  • The cornea, conjunctiva, and iris are evaluated for any signs of toxicity, including congestion, chemosis, discharge, and corneal opacity.

  • Corneal integrity is assessed using sodium fluorescein staining.

  • Observations are scored using the Modified MacDonald-Shadduck scoring system.

  • Behavioral signs of discomfort, such as eye wiping or flinching, are also recorded.

G cluster_protocol In Vivo Ocular Toxicity/Tolerability Study Workflow start Baseline Slit-Lamp Examination grouping Group Allocation (n=3/group) - Cefiderocol (4 conc.) - Saline (Control) start->grouping dosing Topical Instillation (q30min for 6h) grouping->dosing exam Post-Dosing Slit-Lamp Examination dosing->exam scoring Scoring of Ocular Irritation (Modified MacDonald-Shadduck) exam->scoring end Data Analysis scoring->end

In Vivo Ocular Toxicity Study Workflow
In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a generalized procedure based on standard MTT assays used for evaluating the cytotoxicity of antibiotics on corneal cells.[6][7][8]

Objective: To determine the viability of cultured corneal epithelial cells after exposure to different antibiotics.

Materials:

  • Human or porcine corneal epithelial cell line.

  • 96-well microtiter plates.

  • Culture medium (e.g., DMEM/F12).

  • Antibiotic solutions of various concentrations.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., acidified isopropanol).

  • Microplate reader.

Procedure:

  • Corneal epithelial cells are seeded into 96-well plates at a specific density and allowed to adhere and grow to a confluent monolayer.

  • The culture medium is replaced with medium containing various concentrations of the test antibiotics. A control group with medium alone is also included.

  • The cells are incubated with the antibiotics for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, the antibiotic-containing medium is removed, and the cells are washed with PBS.

  • MTT solution is added to each well, and the plate is incubated for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • The MTT solution is removed, and the formazan crystals are dissolved by adding a solubilization solution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the control group.

G cluster_protocol MTT Assay Workflow for Cytotoxicity start Seed Corneal Epithelial Cells in 96-well plate treatment Expose cells to various antibiotic concentrations start->treatment incubation Incubate for a defined period treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan Incubate for formazan crystal formation mtt_add->formazan solubilize Add solubilization solution formazan->solubilize read Measure absorbance at 570 nm solubilize->read end Calculate Cell Viability (%) read->end

MTT Assay Workflow

Signaling Pathways in Antibiotic-Induced Corneal Toxicity

The mechanisms underlying antibiotic-induced corneal toxicity are complex and can involve multiple cellular signaling pathways. While specific pathways for cefiderocol are not yet fully elucidated due to its favorable safety profile, general pathways associated with drug-induced corneal damage often involve apoptosis, inflammation, and oxidative stress.

Apoptosis Pathway in Keratocytes

Certain cytotoxic drugs can induce apoptosis in corneal keratocytes through the activation of caspase cascades. This process can be initiated by both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

G cluster_pathway General Apoptosis Pathway in Keratocytes drug Cytotoxic Antibiotic receptor Death Receptors (e.g., Fas) drug->receptor mitochondria Mitochondria drug->mitochondria caspase8 Caspase-8 Activation receptor->caspase8 caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

General Apoptosis Pathway in Keratocytes
Inflammatory and Oxidative Stress Pathways

Topical antibiotics can sometimes trigger an inflammatory response in corneal epithelial cells, leading to the production of pro-inflammatory cytokines. This can be mediated by signaling pathways such as NF-κB. Additionally, some antibiotics may induce oxidative stress, leading to an imbalance between reactive oxygen species (ROS) and antioxidant defenses, which can cause cellular damage.

G cluster_pathway Inflammatory and Oxidative Stress Pathways antibiotic Topical Antibiotic ros Increased ROS Production (Oxidative Stress) antibiotic->ros nfkb NF-κB Activation antibiotic->nfkb damage Corneal Cell Damage ros->damage cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, IL-8) nfkb->cytokines cytokines->damage

Inflammatory and Oxidative Stress Pathways

Conclusion

The available preclinical evidence strongly suggests that cefiderocol has a favorable corneal safety profile, particularly when compared to some older classes of antibiotics that have been associated with varying degrees of ocular surface toxicity. The minimal toxicity observed in in vivo rabbit models, even at high concentrations, is a promising indicator for its potential use in ophthalmic applications. Further clinical research is warranted to confirm these findings in human subjects and to fully elucidate the long-term safety of topical cefiderocol. This comparative analysis provides a valuable resource for the scientific community to guide future research and development of novel, safer, and more effective treatments for ocular infections.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.